m-PEG2-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-(2-methoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZFVNIVMSPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89485-61-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89485-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201212327 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89485-61-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of m-PEG2-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)2-azide (m-PEG2-azide). This heterobifunctional PEG linker is a valuable tool in bioconjugation, click chemistry, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][][3] The inclusion of a hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4][5]
Synthesis of this compound
The most common and efficient synthesis of this compound proceeds via a two-step process starting from methoxy-poly(ethylene glycol)2-alcohol (m-PEG2-OH). The first step involves the activation of the terminal hydroxyl group by conversion to a good leaving group, typically a mesylate. The subsequent step is a nucleophilic substitution with sodium azide to introduce the azide functionality.
Experimental Protocol: Two-Step Synthesis
Step 1: Mesylation of m-PEG2-OH
-
Preparation: Dry the starting material, m-PEG2-OH, by azeotropic distillation with toluene to remove any residual moisture, which can interfere with the reaction.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried m-PEG2-OH in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Addition of Reagents: Cool the solution in an ice bath (0 °C). Add triethylamine (a base, typically 1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, typically 1.2 equivalents).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG2-mesylate (m-PEG2-OMs). This intermediate is often used in the next step without further purification.
Step 2: Azidation of m-PEG2-OMs
-
Reaction Setup: Dissolve the crude m-PEG2-OMs in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.[4][6]
-
Addition of Azide: Add sodium azide (NaN3, typically 1.5 to 10 equivalents) to the solution.[4][7]
-
Reaction: Heat the reaction mixture to a temperature ranging from 50 °C to reflux (approximately 85 °C if using ethanol) and stir for 12-16 hours.[4][6][7]
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane (CH2Cl2) and wash with water to remove excess sodium azide and other inorganic salts.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Synthesis Pathway Diagram
Caption: Reaction scheme for the two-step synthesis of this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product. For this compound, a combination of extraction and column chromatography is typically employed.
Experimental Protocol: Purification
-
Liquid-Liquid Extraction: This initial purification step, performed during the work-up, removes the bulk of water-soluble impurities. Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and wash several times with water and then brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent like sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Flash Column Chromatography: This is the most effective method for obtaining high-purity this compound.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a typical mobile phase. The polarity of the solvent system is gradually increased to elute the product from the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear oil.[8]
-
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of this compound.
Data Presentation
Physicochemical and Purity Data
| Property | Value | Reference |
| CAS Number | 215181-61-6 | [][3][8][9] |
| Molecular Formula | C5H11N3O2 | [3][6][8] |
| Molecular Weight | 145.16 g/mol | [3][6][8] |
| Appearance | Pale yellow to light yellow oil | [8] |
| Purity | >95% to >98% | [3][9][10] |
| Solubility | Chloroform (sparingly), Acetone (slightly) | [6][8] |
| Storage Temperature | 2-8°C | [6][8] |
Synthesis Yield Data
| Reaction Step | Reported Yield | Reference |
| Mesylation | ~99% | [4] |
| Azidation | 87.3% - 97% | [4][6] |
Note: Yields can vary depending on reaction conditions, scale, and purification efficiency.
Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure. The disappearance of the hydroxyl proton signal and the appearance of a characteristic methylene proton signal adjacent to the azide group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A characteristic sharp peak for the azide group (N3) stretch is typically observed around 2100 cm-1.
While a specific spectrum for this compound is not provided in the search results, the general principles of PEG-azide characterization apply. For larger PEG-azides, the methylene protons adjacent to the azide group (N3-CH2-) can sometimes be obscured by the main PEG backbone signals in 1H NMR.[7]
Conclusion
The synthesis and purification of this compound is a well-established process that can be reliably performed in a standard organic chemistry laboratory. The protocols outlined in this guide, derived from available literature, provide a solid foundation for researchers and drug development professionals to produce high-purity this compound for their applications in bioconjugation and medicinal chemistry. Careful execution of the experimental procedures and rigorous purification are key to obtaining a product of the desired quality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 215181-61-6 [chemicalbook.com]
- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Chemical Properties and Characterization of m-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and standard characterization methods for methoxy-poly(ethylene glycol)2-azide (m-PEG2-azide), a bifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties
This compound is a hydrophilic linker featuring a methoxy-terminated diethylene glycol spacer and a reactive azide moiety.[1][2][3][4][5] The azide group facilitates efficient covalent bond formation with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes through strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3][5]
General Information
| Property | Value | References |
| Chemical Name | 1-(2-Azidoethoxy)-2-methoxyethane | [6][7] |
| Synonyms | m-PEG2-N3, Azido-PEG2-methoxy | [6][7] |
| CAS Number | 215181-61-6 | [2][3][4][5][6][7] |
| Molecular Formula | C5H11N3O2 | [2][5][6][7] |
| Molecular Weight | 145.16 g/mol | [2][7] |
| Appearance | Colorless oil | [4] |
| Purity | Typically >95% or >98% | [2][5] |
Physicochemical Properties
| Property | Value | References |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sparingly soluble in chloroform and slightly soluble in acetone. | [4][6] |
| Storage and Stability | Store at -20°C for long-term stability. Can be shipped at ambient temperature for short periods. | [5][8] |
Characterization
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | References |
| ¹H | CH₃O- | ~3.38 | [9] |
| ¹H | -OCH₂CH₂O- | ~3.64 | [9] |
| ¹H | -OCH₂CH₂N₃ | ~3.55 and ~3.72 | [9] |
| ¹³C | CH₃O- | Not specified | |
| ¹³C | -OCH₂CH₂O- | ~70 | [10] |
| ¹³C | -OCH₂CH₂N₃ | ~69 and ~50.64 (for the carbon adjacent to the azide) | [10][11] |
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Instrumentation: Utilize a ¹H NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Data Analysis: Integrate the peaks to confirm the relative number of protons in each chemical environment. The characteristic triplet of the methylene protons adjacent to the azide group is a key diagnostic signal.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule, most notably the characteristic azide group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |
| Azide (-N₃) | Asymmetric stretch | ~2100 | [11][13][14] |
| C-O-C | Ether stretch | ~1100 | |
| C-H | Alkane stretch | ~2850-2950 |
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Perform an appropriate number of scans to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption band of the azide group, which is a strong and sharp peak around 2100 cm⁻¹.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
| Ion | Formula | Expected m/z |
| [M+H]⁺ | [C₅H₁₂N₃O₂]⁺ | ~146.09 |
| [M+Na]⁺ | [C₅H₁₁N₃O₂Na]⁺ | ~168.07 |
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected m/z values for the protonated and sodiated molecular ions.
-
-
Data Analysis: Identify the peaks corresponding to the calculated m/z values for [M+H]⁺ and [M+Na]⁺ to confirm the molecular weight of the compound.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Workflow for Characterization of this compound
Caption: Experimental workflow for the characterization of this compound.
Click Chemistry Reaction Pathway
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound | 215181-61-6 [chemicalbook.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. This compound, 215181-61-6 | BroadPharm [broadpharm.com]
- 6. This compound|lookchem [lookchem.com]
- 7. guidechem.com [guidechem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to m-PEG2-azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol (2)-azide (m-PEG2-azide), a bifunctional linker critical in the field of bioconjugation and drug discovery. We will delve into its chemical structure, molecular properties, and its pivotal role in advanced applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) through "click chemistry."
Core Properties of this compound
This compound, systematically named 1-azido-2-(2-methoxyethoxy)ethane, is a short-chain polyethylene glycol (PEG) derivative. It features a terminal methoxy group, providing chemical stability and hydrophilicity, and a reactive azide (-N₃) group. The azide moiety is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3]
The structural and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Name | 1-Azido-2-(2-methoxyethoxy)ethane | [1][4] |
| Synonyms | 2-(2-methoxyethoxy)ethyl azide, mPEG2-N3 | [1][4] |
| CAS Number | 215181-61-6 | [1][2][5][6] |
| Molecular Formula | C₅H₁₁N₃O₂ | [1][2][5][6] |
| Molecular Weight | 145.16 g/mol | [1][2][6][7] |
| Appearance | Colorless to Pale Yellow Oil | [4][8] |
| Purity | Typically >95% | [5][6] |
| Solubility | Chloroform (Sparingly), Acetone (Slightly), DCM, THF, DMSO | [1][4][8] |
| Storage | 2-8°C or -20°C | [1][4][5] |
The Role of this compound in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][7] The linker component, for which this compound is a common building block, is crucial as it connects the POI-binding ligand to the E3 ligase ligand and influences the formation of a stable and productive ternary complex.[7]
The azide group on this compound allows for its conjugation to a ligand functionalized with an alkyne or a strained cyclooctyne through click chemistry. This modular approach enables the efficient synthesis and optimization of PROTAC libraries.[9]
Caption: Mechanism of Action for a PROTAC, leading to targeted protein degradation.
Experimental Protocols: Bioconjugation via Click Chemistry
This compound is primarily utilized in two types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly reliable reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
Materials:
-
Alkyne-functionalized molecule (1 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 equivalents)
-
Sodium Ascorbate (0.1 - 1.0 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, 0.01 - 0.1 equivalents)
-
Solvent: e.g., t-butanol/water, DMSO, or DMF
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 eq.) and this compound (1.1-1.5 eq.) in the chosen solvent.[4]
-
If using a ligand, add the TBTA stock solution. TBTA helps stabilize the Cu(I) catalyst and protects biomolecules from oxidative damage.[4][10]
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[4]
-
Initiate the reaction by adding the copper(II) sulfate solution, followed immediately by the freshly prepared sodium ascorbate solution.[4]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). Reaction times typically range from 1 to 12 hours.[11]
-
Upon completion, the product can be purified using standard chromatographic techniques.
Caption: General scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for bioconjugation in living systems where copper toxicity is a concern.[] It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts rapidly with an azide without the need for a catalyst.[][13]
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein) (1 equivalent)
-
This compound (1.5 - 5 equivalents)
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Organic co-solvent (optional, e.g., DMSO or DMF) if needed for solubility.
Procedure:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer.
-
Dissolve the this compound in the same buffer or a minimal amount of a compatible organic co-solvent.
-
Add the this compound solution to the solution of the cyclooctyne-functionalized molecule. A slight molar excess of the azide is recommended to drive the reaction to completion.
-
Incubate the reaction mixture. Reactions can be performed at 4°C, room temperature, or 37°C. Incubation times can range from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations used.[14]
-
Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting conjugate to remove excess unreacted this compound, typically using size-exclusion chromatography or dialysis.[14]
Caption: General scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Application Example: Targeting Oncogenic KRAS G12C
The KRAS protein, particularly with the G12C mutation, is a critical and once considered "undruggable" target in several cancers, including non-small-cell lung cancer.[7] PROTACs have emerged as a viable strategy to induce the degradation of KRAS G12C.[1][6] A PROTAC targeting KRAS G12C can be synthesized using a covalent inhibitor (like MRTX849 or Adagrasib) as the POI binder, linked via a PEG chain (incorporating the this compound moiety) to a ligand for an E3 ligase like Von Hippel-Lindau (VHL).[1][5]
Upon degradation of KRAS G12C, its downstream pro-survival signaling through the MAPK pathway (RAF-MEK-ERK) is suppressed, leading to an anti-tumor effect.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. broadpharm.com [broadpharm.com]
Navigating the Solution: A Technical Guide to the Solubility of m-PEG2-azide in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount to experimental success. This in-depth technical guide addresses the solubility profile of m-PEG2-azide (1-(2-Azidoethoxy)-2-methoxyethane), a common short-chain polyethylene glycol (PEG) linker, in various organic solvents. This document provides a consolidated view of its qualitative solubility, a detailed experimental protocol for quantitative determination, and a visual workflow to guide laboratory practice.
Core Concept: Solubility of this compound
Qualitative Solubility Profile
Based on available data, this compound exhibits a range of solubilities across different classes of organic solvents. The following table summarizes the reported qualitative solubility of this compound.
| Solvent Class | Solvent | Reported Solubility | Citation |
| Chlorinated | Dichloromethane (DCM) | Soluble | [1] |
| Chloroform | Sparingly Soluble | [2][3] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | [1] |
| Nitriles | Acetonitrile | Soluble | [1] |
| Amides | Dimethylformamide (DMF) | Soluble | [1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ketones | Acetone | Slightly Soluble | [2][3] |
It is important to note that polyethylene glycols (PEGs) in general are known to be very soluble in water, as well as in organic solvents like chloroform, methylene chloride, DMF, and DMSO.[4] They tend to be less soluble in alcohols and toluene and are generally not soluble in ether.[4]
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a standardized method for determining the precise solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Small-volume vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected organic solvent. An excess is ensured when undissolved solid remains visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. Continuous agitation is crucial.
-
-
Sample Processing:
-
After the equilibration period, visually confirm that undissolved solid is still present.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted supernatant using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted supernatant by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of m-PEG2-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)2-azide (m-PEG2-azide) in click chemistry. It is designed to serve as a core resource for researchers, scientists, and drug development professionals employing this versatile linker in their work. This guide details the two primary click chemistry pathways involving azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their reaction mechanisms, comparative kinetics, and provide detailed experimental protocols for key applications.
Introduction to this compound and Click Chemistry
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for a wide range of applications in bioconjugation, drug discovery, and materials science.[1][2] The azide functional group is a cornerstone of click chemistry due to its bioorthogonal nature, meaning it does not typically react with functional groups found in biological systems.[1]
This compound is a popular click chemistry reagent that incorporates a short polyethylene glycol (PEG) linker. This PEG spacer enhances aqueous solubility and can reduce steric hindrance, potentially influencing reaction kinetics.[3][4] It contains a terminal azide group that readily participates in cycloaddition reactions with alkynes.
Mechanisms of Action
This compound primarily engages in two types of click chemistry reactions to form a stable triazole linkage:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) salt.[1][5] This reaction exclusively yields the 1,4-disubstituted triazole isomer.[6][7] The copper(I) catalyst is crucial for activating the terminal alkyne, dramatically accelerating the reaction rate compared to the uncatalyzed thermal cycloaddition.[8]
The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoazacyclooctyne (DIBAC), to react with an azide.[9][10] The high ring strain of the cyclooctyne provides the necessary activation energy for the [3+2] cycloaddition to occur without the need for a catalyst.[9] This makes SPAAC highly biocompatible and suitable for in vivo applications where the cytotoxicity of copper is a concern.[10][11]
The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the azide reacts with the strained alkyne to form a triazole product. Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of regioisomers.[12]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against biocompatibility. The following tables summarize key quantitative data for these reactions.
| Reaction | Alkyne/Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkynes | 10 - 100 | Fast kinetics, highly regioselective (1,4-isomer), requires copper catalyst.[13] |
| SPAAC | DBCO | ~0.1 - 1.0 | Fast for a copper-free reaction, biocompatible.[3] |
| BCN | Varies depending on isomer | Smaller and less lipophilic than DBCO.[9] | |
| DIBAC | ~0.3 - 0.9 | Among the fastest cyclooctynes for SPAAC.[14][15] |
Table 1: Comparative Reaction Kinetics of CuAAC and SPAAC.
| Linkage | Stability |
| 1,4-Disubstituted Triazole (from CuAAC) | Highly stable to hydrolysis, oxidation, and enzymatic degradation.[16][17] |
| 1,4- and 1,5-Disubstituted Triazoles (from SPAAC) | Also highly stable, comparable to the linkage from CuAAC.[16][17] |
Table 2: Stability of Triazole Linkages.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols serve as a starting point and may require optimization for specific applications.
General Protocol for Protein Labeling via SPAAC with this compound and a DBCO-functionalized Molecule
This protocol describes the conjugation of an azide-modified protein with a DBCO-containing molecule.
Materials:
-
Azide-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-dye, DBCO-drug)
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
-
Reaction Setup:
-
To the azide-functionalized protein solution, add the DBCO-functionalized molecule stock solution. A 1.5 to 3-fold molar excess of the DBCO reagent over the azide-protein is recommended.[18]
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.[19]
-
-
Incubation:
-
Purification:
-
Remove excess, unreacted DBCO reagent by spin desalting column or dialysis against an appropriate buffer.
-
General Protocol for Small Molecule Conjugation via CuAAC with this compound and a Terminal Alkyne
This protocol outlines the conjugation of this compound to a small molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized small molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent (e.g., DMSO, DMF, water, or a mixture)
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-functionalized small molecule and this compound (typically 1.1-1.5 equivalents relative to the alkyne) in the chosen solvent.[6]
-
Add the copper ligand (e.g., 1 equivalent relative to copper).
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.[6][21]
-
-
Initiation and Incubation:
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The product can then be purified by column chromatography.
-
Potential Side Reactions and Considerations
While click chemistry is known for its high specificity, there are potential side reactions and considerations to keep in mind:
-
Reduction of the Azide Group: The azide group can be reduced to an amine in the presence of certain reducing agents, such as dithiothreitol (DTT) or phosphines.[22]
-
Copper Cytotoxicity (CuAAC): The copper(I) catalyst used in CuAAC can be toxic to living cells, limiting its in vivo applications.[11] The use of copper-chelating ligands like THPTA can mitigate this toxicity.[23]
-
Reaction with Thiols (SPAAC): Some strained cyclooctynes, particularly DBCO, have been reported to react with free thiols, such as cysteine residues in proteins, which can lead to off-target labeling.[3]
-
Sodium Azide Interference: Buffers containing sodium azide as a preservative will compete with the azide-labeled molecule in SPAAC reactions, significantly reducing the efficiency.[3] It is crucial to use azide-free buffers.[3]
-
Influence of PEG Linker: The PEG linker in this compound generally improves solubility and can increase reaction rates by reducing steric hindrance.[3][24] However, the optimal PEG chain length can be application-dependent.[2][25]
Conclusion
This compound is a valuable and versatile tool in the field of click chemistry, enabling efficient and specific conjugation of a wide range of molecules. The choice between the two primary reaction pathways, CuAAC and SPAAC, depends on the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. By understanding the underlying mechanisms of action, considering the quantitative data, and following detailed experimental protocols, researchers can effectively harness the power of this compound to advance their scientific endeavors in drug development and beyond.
References
- 1. bioclone.net [bioclone.net]
- 2. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 8. Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups? | Sigma-Aldrich [sigmaaldrich.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 14. mPEG-DBCO, Click chemistry tools - Biopharma PEG [biochempeg.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. interchim.fr [interchim.fr]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG2-azide for Introductory Bioconjugation Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol (2)-azide (m-PEG2-azide), a versatile reagent for bioconjugation. It is intended to serve as a technical resource for researchers new to the field, offering detailed information on its properties, applications, and experimental protocols.
Introduction to this compound in Bioconjugation
This compound is a short, hydrophilic polyethylene glycol (PEG) linker containing a terminal azide group. This structure makes it an ideal tool for "click chemistry," a set of biocompatible, high-yield chemical reactions.[1][2] The PEG component enhances solubility and can reduce aggregation of the resulting bioconjugate, which is particularly advantageous in biological applications.[3] The azide group provides a reactive handle for covalent modification of biomolecules through two primary bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] These reactions are central to the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][6]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Chemical Formula | C5H11N3O2 | [7][8][9] |
| Molecular Weight | 145.16 g/mol | [7][10][11] |
| CAS Number | 215181-61-6 | [7][8][10] |
| Appearance | Colorless oil | [10] |
| Purity | Typically >95% | [7][10] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO, Chloroform, and Acetone | [8][10] |
| Storage Conditions | 0-10 °C or -20°C for long-term storage | [8][10][11] |
Core Bioconjugation Reactions
This compound's utility stems from its participation in click chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility.[12][13]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient ligation between an azide and a terminal alkyne, catalyzed by a copper(I) species.[14][15] This reaction forms a stable triazole linkage.[1] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[16][17] To prevent copper-mediated damage to biomolecules and improve reaction efficiency, a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[15][17]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[4][12] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic metal catalyst.[12][] This makes SPAAC particularly well-suited for applications in living systems.[19]
The logical workflow for selecting a bioconjugation strategy with this compound is depicted below:
Caption: Decision workflow for choosing between CuAAC and SPAAC.
Experimental Protocols
The following sections provide detailed, introductory protocols for performing CuAAC and SPAAC reactions with this compound. These are general guidelines and may require optimization for specific applications.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Protein Sample:
-
Dissolve the alkyne-modified protein in a buffer to a final concentration of 1-5 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with a 10- to 50-fold molar excess of the this compound stock solution.
-
Add the THPTA stock solution to a final concentration of 2 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[6]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
Caption: Step-by-step workflow for the CuAAC reaction.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of a DBCO-functionalized protein with this compound.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Prepare Protein Sample:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[3]
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle agitation. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted this compound.
-
Caption: Step-by-step workflow for the SPAAC reaction.
Applications and Future Outlook
The versatility of this compound and the click chemistry reactions it enables have positioned it as a valuable tool in various research and development areas.
-
PROTAC Development: this compound serves as a flexible linker to connect an E3 ubiquitin ligase ligand with a target protein ligand, facilitating targeted protein degradation.[4][5]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to antibodies for targeted cancer therapy.[3][6]
-
Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking.[3][21]
-
Surface Modification: Biomolecules can be immobilized onto surfaces for applications in diagnostics and biomaterials.[3]
The continued development of new click chemistry reagents and methodologies will further expand the applications of this compound and similar linkers in creating novel bioconjugates for therapeutic and diagnostic purposes.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 215181-61-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. This compound, 215181-61-6 | BroadPharm [broadpharm.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. confluore.com [confluore.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
basic principles of copper-catalyzed azide-alkyne cycloaddition
An In-depth Technical Guide to the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its remarkable efficiency, mild reaction conditions, and high regioselectivity have propelled its widespread adoption in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][2][3] This guide delves into the fundamental principles of the CuAAC reaction, providing a comprehensive overview of its mechanism, quantitative data on reaction parameters, and detailed experimental protocols.
Core Principles and Mechanism
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][4] This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers.[5][6]
Initially, the mechanism was thought to involve a mononuclear copper catalyst. However, substantial experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, now widely supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][7]
The currently accepted dinuclear catalytic cycle proceeds through the following key steps:
-
Formation of the Copper(I) Acetylide: In the presence of a Cu(I) source, a terminal alkyne is deprotonated to form a copper(I) acetylide. This step is significantly facilitated by the coordination of the alkyne to a copper center, which increases the acidity of the terminal proton.[4][8]
-
Coordination of a Second Copper Ion and the Azide: The initial copper acetylide then coordinates with a second Cu(I) ion and the azide, bringing the reactive partners into close proximity.
-
Cycloaddition: The azide undergoes a regioselective nucleophilic attack on the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle intermediate.[9]
-
Ring Contraction and Formation of the Copper Triazolide: This intermediate rapidly undergoes ring contraction to form a more stable dinuclear copper triazolide.[1]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]
Data Presentation: Quantitative Comparison of Reaction Parameters
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, the presence and nature of ligands, and the solvent system. The following tables summarize quantitative data from various studies to provide a basis for comparison and optimization.
Table 1: Comparison of Copper Sources and Ligands in the CuAAC of Benzyl Azide with Phenylacetylene. [5]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | t-BuOH/H₂O (1:1) | 8 h | 91 |
| Cu(OAc)₂·H₂O / Sodium Ascorbate | 1 | t-BuOH/H₂O (1:1) | 8 h | 89 |
Note: "Neat" indicates the reaction was carried out without a solvent.
Table 2: Effect of Solvents on the CuAAC Reaction of Benzyl Azide and Phenylacetylene Catalyzed by CuI. [2]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyrene™ | 30 | 0.5 | 98 |
| Acetonitrile | 30 | 0.5 | 95 |
| Dichloromethane | 30 | 0.5 | 85 |
| Toluene | 30 | 0.5 | 80 |
| Water | 30 | 0.5 | 50 |
| Heptane | 30 | 0.5 | 20 |
Table 3: Kinetic Data for Various Cycloaddition Reactions.
| Reaction Type | Rate Constant (M⁻¹s⁻¹) |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 to 10⁴ |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻³ to 1 |
| Inverse Electron-Demand Diels-Alder (IEDDA) | 1 to 10⁶ |
Experimental Protocols
The following are detailed methodologies for performing the CuAAC reaction in both organic and aqueous environments.
Protocol 1: General Procedure for Solution-Phase CuAAC in an Organic Solvent
This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the azide and the alkyne.
-
Add the solvent and stir to dissolve the reactants. If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[5]
Protocol 2: General Procedure for CuAAC Bioconjugation in Aqueous Solution
This protocol is suitable for labeling biomolecules such as proteins or nucleic acids.
Materials:
-
Biomolecule containing a terminal alkyne or azide functionality
-
Azide or alkyne-containing labeling reagent
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, to scavenge reactive byproducts, e.g., 100 mM in water)
-
Buffer (e.g., phosphate, HEPES, MOPS at pH 7-8)
Procedure:
-
In a microcentrifuge tube, combine the biomolecule and the labeling reagent in the desired buffer. The final concentration of the limiting reactant is typically in the micromolar range.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.
-
Add the catalyst premix to the reaction tube containing the biomolecule and labeling reagent. The final concentration of CuSO₄ is typically 50-250 µM.
-
If using, add the aminoguanidine hydrochloride solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
The labeled biomolecule can be purified from the excess reagents and catalyst using methods such as size exclusion chromatography, dialysis, or spin filtration.[1][8]
Mandatory Visualizations
The following diagrams illustrate the core concepts of the CuAAC reaction.
Caption: The dinuclear catalytic cycle of the CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
introduction to strain-promoted azide-alkyne cycloaddition (SPAAC)
An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems.[1][2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living cells and whole organisms.[1][3][4] This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data for commonly used reagents, and detailed experimental protocols for its application in bioconjugation and drug development.
The driving force behind SPAAC is the significant ring strain of cyclooctyne reagents. This inherent strain lowers the activation energy of the [3+2] cycloaddition reaction with azides, allowing it to proceed rapidly at physiological temperatures and pH.[1][5] The azide and strained alkyne moieties are bioorthogonal, meaning they do not typically react with native biological functional groups, ensuring high selectivity.[1][6]
Core Principles and Mechanism
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). This reaction leads to the formation of a stable triazole linkage.[1] The high reactivity of cyclooctynes is attributed to the distortion of the alkyne from its ideal linear geometry, which is relieved upon reaction with an azide.[4]
Quantitative Data Presentation: Reaction Kinetics
The choice of cyclooctyne is critical as it dictates the reaction rate. The kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl azide, providing a basis for comparison.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[5] | High reactivity, commercially available in various functionalized forms. |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[5] | Good reactivity, often used in metabolic labeling.[7] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[5] | Smaller and less hydrophobic than DBCO, good balance of reactivity and stability.[6] |
| Biarylazacyclooctynone | BARAC | >1.0 | Among the most reactive cyclooctynes, but synthesis can be complex.[8][9] |
| Difluorinated cyclooctyne | DIFO | ~0.3 | Increased reactivity due to electron-withdrawing fluorine atoms.[4] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful application of SPAAC. Below are protocols for the labeling of a protein with a DBCO-NHS ester and a subsequent bioconjugation reaction.
Protocol 1: Labeling of a Protein with DBCO-NHS Ester
This protocol describes the modification of a protein with a DBCO-NHS ester, targeting primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 0.5–5 mg/mL.[10]
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns for protein purification.
Procedure:
-
Prepare DBCO-NHS Ester Stock Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[11]
-
Reaction Setup: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample. The final DMSO concentration should be kept below 20%.[1][11]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[1][11]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1][11]
-
Quantification and Storage: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 309 nm (for DBCO).[10] The DBCO-labeled protein can be stored at -20°C for up to a month.[1][11]
Protocol 2: SPAAC Bioconjugation of a DBCO-Labeled Protein with an Azide-Containing Molecule
This protocol outlines the conjugation of the DBCO-labeled protein with a molecule containing an azide group.
Materials:
-
Purified DBCO-labeled protein.
-
Azide-containing molecule of interest (e.g., fluorescent probe, drug molecule).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-containing molecule.[3]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3] Longer incubation times (up to 12 hours) may improve efficiency.[12]
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the decrease in the characteristic absorbance of DBCO at approximately 310 nm.[1]
-
Purification: Purify the final conjugate to remove any unreacted azide-containing molecule. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, dialysis, or HPLC.[1][3]
-
Validation: The formation of the conjugate can be validated by techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, or mass spectrometry.[3][13]
Mandatory Visualizations
Applications in Drug Development
SPAAC has emerged as a powerful tool in various stages of drug development:
-
Targeted Drug Delivery: SPAAC can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or carriers, enabling specific delivery to diseased tissues.[3]
-
Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the development of ADCs with improved therapeutic indices.
-
In Vivo Imaging: SPAAC facilitates the labeling of biomolecules with imaging agents (e.g., fluorophores, radioisotopes) for real-time tracking and visualization within living organisms.[4]
-
PROTACs and Molecular Glues: The formation of stable triazole linkages via SPAAC is employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.[13]
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has revolutionized the field of bioconjugation by providing a robust, selective, and biocompatible method for covalently linking molecules in complex biological environments. Its versatility and efficiency have made it an invaluable technique for researchers, scientists, and drug development professionals. The continued development of new cyclooctyne reagents with enhanced kinetics and functionalities will further expand the applications of SPAAC in medicine and materials science.
References
- 1. broadpharm.com [broadpharm.com]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for m-PEG2-azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of molecules using m-PEG2-azide, a short, hydrophilic linker containing a terminal azide group. This versatile reagent is a cornerstone of "click chemistry," enabling the efficient and specific covalent attachment of the polyethylene glycol (PEG) moiety to biomolecules. The protocols outlined below cover the two most common and powerful azide-alkyne cycloaddition reactions: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).[1][2]
The introduction of a PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate, making it a valuable tool in drug delivery, diagnostics, and proteomics.[3]
Overview of this compound Bioconjugation Chemistry
This compound participates in highly selective and bioorthogonal cycloaddition reactions with alkyne-containing molecules to form a stable triazole linkage.[1] The choice between the two primary methods, CuAAC and SPAAC, depends on the specific application and the sensitivity of the biomolecule to the reaction conditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide.[4] It is known for its rapid kinetics and high yields. However, the copper catalyst can be cytotoxic, making this method more suitable for in vitro applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[1][2] The absence of a cytotoxic catalyst makes SPAAC ideal for bioconjugation in living systems and for sensitive biomolecules.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for both CuAAC and SPAAC reactions to facilitate experimental design and comparison.
Table 1: Reaction Parameters for this compound Bioconjugation
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| This compound Molar Excess | 1.1 - 2.0 equivalents | 5 - 20 fold molar excess |
| Copper(I) Source | Copper(II) Sulfate (with reducing agent) | Not Applicable |
| Copper(II) Sulfate Conc. | 0.05 - 1 mM | Not Applicable |
| Reducing Agent | Sodium Ascorbate (freshly prepared) | Not Applicable |
| Sodium Ascorbate Conc. | 1 - 5 mM (typically 4-10 fold excess over copper) | Not Applicable |
| Copper Ligand (optional) | e.g., THPTA, TBTA (to stabilize Cu(I) and protect biomolecule) | Not Applicable |
| Ligand Concentration | 0.1 mM (typically 5:1 ligand to copper ratio) | Not Applicable |
| Reaction Temperature | Room Temperature (can be heated to 40-50°C to increase rate) | 4°C to 37°C |
| Reaction Time | 1 - 4 hours | 1 - 12 hours (overnight at 4°C is common) |
| Typical Solvents | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF |
Table 2: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide *
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO | ~0.1 - 1.0 |
| BCN | Varies depending on isomer |
| DIBAC | ~0.3 |
*Note: These values are for benzyl azide and serve as an estimate. The presence of a PEG linker can influence reaction kinetics.
Experimental Protocols
The following are detailed step-by-step protocols for performing CuAAC and SPAAC reactions with this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper Ligand (e.g., THPTA or TBTA) (optional but recommended)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents.
-
Degassing equipment (e.g., nitrogen or argon gas line)
Experimental Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a 10-20 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Immediately before use , prepare a fresh 50 mM stock solution of Sodium Ascorbate in deionized water.
-
If using a ligand, prepare a 10 mM stock solution of the copper ligand in DMSO.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve the desired molar excess (typically 1.1-2.0 equivalents).
-
If using a ligand, add the stock solution to a final concentration of 0.1 mM.[5]
-
Gently mix the solution.
-
-
Degassing (Crucial Step):
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6]
-
-
Initiate the Reaction:
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.[7]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
-
Purification:
-
Once the reaction is complete, purify the this compound-conjugated biomolecule to remove excess reagents and catalyst.
-
Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO)-modified biomolecule.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound.
Experimental Procedure:
-
Prepare Stock Solutions:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).[3]
-
Prepare a 10-20 mM stock solution of this compound in DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction tube, add the strained alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve the desired molar excess (typically 5-20 fold).[3] The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.[3]
-
Gently mix the solution.
-
-
Incubation:
-
Purification:
-
After the reaction is complete, purify the this compound-conjugated biomolecule from excess linker.
-
Purification can be achieved using methods such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
Characterization of the Bioconjugate
After purification, it is essential to characterize the final bioconjugate to confirm successful conjugation and assess its properties.
Table 3: Common Characterization Techniques
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the biomolecule after PEGylation. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To determine the precise molecular weight of the conjugate and confirm the degree of labeling.[9] |
| HPLC (e.g., RP-HPLC, SEC-HPLC) | To assess the purity of the conjugate and separate it from unreacted starting materials.[9] |
| UV-Vis Spectroscopy | To quantify the concentration of the biomolecule and, in the case of SPAAC with DBCO, to monitor the reaction progress.[10] |
| Functional Assays | To ensure that the biological activity of the biomolecule is retained after conjugation. |
Troubleshooting
Low yields or incomplete reactions can occur. The following table provides guidance on common issues and potential solutions.
Table 4: Troubleshooting Guide for this compound Bioconjugation
| Symptom | Potential Cause | Suggested Solution |
| Low or no yield in CuAAC | Oxidation of Cu(I) catalyst to inactive Cu(II). | Ensure thorough degassing of all solutions. Use a freshly prepared solution of sodium ascorbate. Work under an inert atmosphere.[6] |
| Poor quality of reagents. | Verify the purity and integrity of this compound and the alkyne-modified biomolecule. | |
| Presence of chelating agents in the buffer. | Avoid buffers containing EDTA or other strong chelators. | |
| Low or no yield in SPAAC | Steric hindrance. | Increase reaction temperature, prolong reaction time, or consider a linker with a longer PEG chain.[6] |
| Hydrolysis of the strained alkyne. | Ensure appropriate pH and storage conditions for the alkyne-modified biomolecule. | |
| Multiple products observed | Side reactions. | For CuAAC, ensure the use of a stabilizing ligand to protect the biomolecule. For SPAAC, ensure the buffer conditions are optimal to prevent side reactions with the biomolecule. |
| Difficulty in purification | Aggregation of the conjugate. | The PEG linker should improve solubility, but if aggregation occurs, consider optimizing buffer conditions (e.g., adding mild detergents). |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for CuAAC and SPAAC bioconjugation with this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols for m-PEG2-azide Reaction with Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of m-PEG2-azide with alkyne-containing molecules. The primary focus is on two of the most common and robust methods for this conjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions, often referred to as "click chemistry," are fundamental tools in bioconjugation, drug discovery, and materials science for their high efficiency, specificity, and biocompatibility.[1][2]
This compound is a valuable bifunctional linker that incorporates a short polyethylene glycol (PEG) spacer. This PEG linker can enhance the solubility and pharmacokinetic properties of the resulting conjugate, making it particularly useful in the development of therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3] The terminal azide group allows for its specific reaction with an alkyne to form a stable triazole linkage.
There are two primary strategies for reacting this compound with an alkyne:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to efficiently and regioselectively form a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[4][5] It is a highly reliable and widely used reaction.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[7][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and organisms.[9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The CuAAC reaction is a highly efficient method for conjugating this compound to a terminal alkyne-functionalized molecule.[] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[5] A stabilizing ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[11][12]
Quantitative Data for a Typical CuAAC Reaction
| Reagent/Parameter | Recommended Molar Ratio/Concentration | Purpose |
| Alkyne-functionalized Molecule | 1 equivalent | The limiting reagent in the conjugation. |
| This compound | 1.1 - 5 equivalents | A slight to moderate excess can drive the reaction to completion.[13] |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor to the active Cu(I) catalyst.[13] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to generate and maintain Cu(I).[13] |
| Cu(I) Stabilizing Ligand (e.g., THPTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst, prevents side reactions, and can enhance reaction rate.[11][13] |
| Reaction Time | 30 - 120 minutes | Typically rapid at room temperature. |
| Temperature | Room Temperature | Mild reaction conditions preserve the integrity of most biomolecules. |
| Solvent | Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMSO, DMF) | The choice of solvent depends on the solubility of the reactants. |
Detailed Experimental Protocol for CuAAC
1. Preparation of Stock Solutions:
-
Alkyne-Molecule: Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or DMF).
-
This compound: Prepare a stock solution of this compound in the same solvent as the alkyne-molecule.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[12]
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[13]
-
THPTA Ligand: Prepare a 10-100 mM stock solution in deionized water.[12]
2. Reaction Setup:
-
In a reaction tube, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution. A slight molar excess of the azide is generally recommended.[13]
-
Add the reaction buffer (e.g., PBS) to achieve the desired final concentration. If necessary, add an organic co-solvent to ensure solubility.
-
Add the THPTA ligand stock solution.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[13]
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the copper(II) sulfate stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution.[13]
-
Gently mix the reaction.
-
Allow the reaction to proceed at room temperature for 30-120 minutes. The reaction progress can be monitored by analytical techniques such as TLC or LC-MS.
4. Purification:
-
Upon completion, the reaction mixture can be purified to remove excess reagents and the catalyst. Common purification methods include desalting columns, size exclusion chromatography (SEC), or dialysis for biomolecules.
CuAAC Reaction Workflow
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC is a copper-free click chemistry reaction that is ideal for conjugating this compound to molecules in biological systems where copper toxicity is a concern.[9] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides.[3][]
Quantitative Data for a Typical SPAAC Reaction
| Reagent/Parameter | Recommended Molar Ratio/Concentration | Purpose |
| Strained Alkyne (e.g., DBCO-functionalized molecule) | 1 equivalent | The limiting reagent in the conjugation. |
| This compound | 5 - 20 fold molar excess | A larger excess is often used to ensure efficient conjugation, especially with biomolecules.[14] |
| Reaction Time | 2 - 12 hours | Reaction times can vary depending on the specific strained alkyne and reaction conditions. |
| Temperature | Room Temperature or 37°C | Mild conditions are suitable for biological samples.[15] |
| Solvent | Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMSO) | The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of proteins.[14] |
Detailed Experimental Protocol for SPAAC
1. Preparation of Stock Solutions:
-
Strained Alkyne-Molecule: Prepare a stock solution of the DBCO- or BCN-functionalized molecule in a suitable solvent (e.g., DMSO).
-
This compound: Prepare a stock solution of this compound in a compatible solvent.
2. Reaction Setup:
-
In a reaction tube, add the strained alkyne-functionalized molecule. If it is a biomolecule, ensure it is in an appropriate buffer (e.g., PBS).
-
Add the this compound stock solution to the reaction mixture. A molar excess of the azide is typically used.[14]
-
Ensure the final concentration of any organic solvent is low enough to not negatively impact the stability of the molecule of interest, especially if it is a protein.
3. Reaction Incubation:
-
Gently mix the reaction.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by appropriate analytical methods.
4. Purification:
-
Purify the conjugate using methods appropriate for the molecule of interest, such as desalting columns, SEC, or dialysis, to remove unreacted this compound.
SPAAC Reaction Workflow
Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Reaction Mechanism Overview
CuAAC Signaling Pathway
Caption: Simplified mechanism of the CuAAC reaction.
SPAAC Logical Relationship
Caption: Logical flow of the Strain-Promoted Azide-Alkyne Cycloaddition.
These protocols provide a general framework for the use of this compound in click chemistry reactions. Optimization of the reaction conditions, including stoichiometry and reaction time, may be necessary for specific applications to achieve the desired outcome.
References
- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. bioclone.net [bioclone.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. axispharm.com [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling and Modification Using m-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG2-azide for the targeted labeling and modification of proteins. The protocols detailed herein are essential for a range of applications, from basic research to the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool featuring a methoxy-terminated short polyethylene glycol (PEG) spacer and a terminal azide group.[1] The PEG linker enhances solubility and reduces steric hindrance, while the azide group serves as a bio-orthogonal handle.[1][2] This means it is inert to native biological functionalities, allowing for highly specific chemical modifications of proteins through "click chemistry".[1][3]
The primary advantage of using this compound lies in its ability to participate in two highly efficient and specific bio-orthogonal ligation reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is highly efficient but requires a copper catalyst, which can be toxic to living cells, making it ideal for in vitro applications.[1][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[1][5] The absence of a cytotoxic catalyst makes SPAAC suitable for labeling proteins in living cells and organisms.[1]
Applications in Research and Drug Development
The ability to specifically label proteins with this compound opens up a wide array of applications:
-
Protein Tracking and Visualization: Conjugation of azide-labeled proteins with fluorescent dyes or imaging agents allows for the visualization of protein localization and trafficking within cells.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, creating ADCs that specifically target cancer cells. The PEG linker can improve the pharmacokinetic properties of the ADC.[6]
-
PROTACs: this compound is a component in the synthesis of PROTACs, which are molecules that induce the degradation of specific target proteins.[5]
-
Drug Delivery: The PEG component of this compound can improve the solubility and circulation time of therapeutic proteins and drug delivery systems.[2]
-
Proteomics and Post-Translational Modification Analysis: Metabolic labeling with azide-containing amino acid analogs allows for the subsequent tagging of newly synthesized proteins with this compound for identification and analysis.[3][4]
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via Amine Modification and Click Chemistry
This protocol first introduces an azide group onto the protein by targeting primary amines (lysine residues and the N-terminus) with an NHS-ester functionalized PEG-azide linker. Subsequently, a molecule of interest (e.g., a fluorescent dye, a drug molecule) containing a compatible alkyne or cyclooctyne is attached via click chemistry.
Step 1: Azide Functionalization of a Protein
Materials:
-
Protein of interest
-
Azido-PEGn-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.5)[1][7]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Desalting columns or dialysis cassettes for purification[7]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1][7] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[1][8]
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEGn-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][7] NHS esters are moisture-sensitive.[7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEGn-NHS Ester to the protein solution while gently mixing.[1][7] The optimal molar ratio may need to be determined empirically for each protein.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice for two hours.[1][8]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove excess and hydrolyzed reagent by dialysis or using a desalting column.[7][8]
-
Characterization: Determine the concentration of the purified azide-labeled protein. The degree of labeling (DOL) can be determined by mass spectrometry.[7]
-
Storage: Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[7]
Step 2a: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized protein
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO4 (50 mM in water), Sodium Ascorbate (50 mM in water, freshly prepared), and the copper ligand (10 mM in DMSO).[1]
-
Reaction Setup: In a reaction tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-functionalized molecule.[9]
-
Catalyst Addition: Add the catalyst components in the following order, mixing gently after each addition: copper ligand (to a final concentration of 0.1 mM), CuSO4 (to a final concentration of 1 mM), and Sodium Ascorbate (to a final concentration of 1 mM).[1]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[1][9]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis. It is recommended to use a buffer containing a chelating agent like EDTA to remove copper ions.[9]
Step 2b: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized protein
-
Cyclooctyne-functionalized molecule (e.g., DBCO or BCN)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reaction Setup: To the purified azide-functionalized protein, add a 2- to 5-fold molar excess of the cyclooctyne-functionalized molecule (dissolved in DMSO).[9]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.[9]
-
Purification: Purify the final protein conjugate using SEC or dialysis.[9]
Quantitative Data
The efficiency of protein labeling can be influenced by several factors, including protein concentration, reagent-to-protein molar ratio, buffer composition, and incubation time and temperature.[7] The following table provides representative data for the labeling of a generic IgG antibody with an Azido-PEG4-NHS Ester.
| Parameter | Value | Notes |
| Protein | Human IgG (150 kDa) | |
| Protein Concentration | 2 mg/mL | In Phosphate Buffered Saline (PBS), pH 7.4.[7] |
| Reagent | Azido-PEG4-NHS Ester | Dissolved in anhydrous DMSO.[7] |
| Molar Excess of Reagent | 20-fold | Moles of Azido-PEG4-NHS Ester per mole of IgG.[7] |
| Reaction Temperature | Room Temperature (20-25°C) | [7] |
| Reaction Time | 1 hour | [7] |
| Average Degree of Labeling (DOL) | 3 - 5 azides per antibody | Determined by MALDI-TOF mass spectrometry.[7] |
| Labeling Efficiency | > 95% | Percentage of antibody molecules labeled with at least one azide.[7] |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent.[7] |
Visualizations
Experimental Workflow: Two-Step Protein Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG2-azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.
m-PEG2-azide is a short, hydrophilic, and discrete polyethylene glycol (PEG) linker that offers several advantages in ADC development. The terminal azide group enables highly efficient and specific conjugation to a payload or antibody functionalized with an alkyne group via "click chemistry" (either copper-catalyzed or strain-promoted). The short PEG2 spacer enhances the hydrophilicity of the linker-payload complex, which can improve solubility and reduce aggregation of the final ADC, particularly with hydrophobic payloads.[1][] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Advantages of this compound in ADCs
The use of a short PEG linker like this compound in ADC construction offers several key benefits:
-
Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[1][3][4]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC.[]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life by reducing renal clearance.[][3]
-
Precise and Efficient Conjugation: The azide functional group allows for the use of click chemistry, a bioorthogonal ligation method known for its high efficiency, specificity, and mild reaction conditions.[][6] This enables the creation of homogenous ADCs with a well-defined drug-to-antibody ratio (DAR).[]
Key Physicochemical and Performance Data of PEGylated ADCs
The inclusion and length of a PEG linker can significantly impact the properties of an ADC. The following tables summarize representative data from studies on ADCs with varying PEG linker lengths. While specific data for this compound is limited in publicly available literature, the trends observed with short PEG linkers provide valuable insights.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Hydrophobic Linker | ~4 | >5% | 0.5 - 2.0 | [1] |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 | [1] |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 | [1] |
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties. This table illustrates that short PEG linkers can enable a higher drug loading with significantly reduced aggregation while maintaining or improving in vitro cytotoxicity.
| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity | Reference |
| Hydrophobic Linker | Moderate | Shorter | Higher | [1] |
| Short PEG Linker (e.g., PEG4) | High | Longer | Lower | [1] |
| Long PEG Linker (e.g., PEG24) | High | Longest | Lowest | [1] |
Table 2: In Vivo Performance of ADCs with Different Linkers. This table highlights the improved in vivo performance of ADCs with hydrophilic linkers, showing greater tumor growth inhibition, extended plasma half-life, and reduced off-target toxicity.
Experimental Protocols
The following are detailed protocols for the conjugation of a payload to an antibody using this compound via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified antibody to an this compound-functionalized payload.
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Antibody and Payload Preparation:
-
Prepare the alkyne-modified antibody at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS).
-
Dissolve the this compound-payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified antibody solution.
-
Add the this compound-payload solution to the antibody solution at a 5-10 molar excess.
-
Prepare the copper catalyst solution by premixing CuSO4 and THPTA in a 1:5 molar ratio. Let it stand for 5 minutes.
-
Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Quench the reaction by adding EDTA to a final concentration of 5 mM.
-
Purify the resulting ADC using a desalting column or SEC to remove unreacted payload, catalyst, and other small molecules.
-
Exchange the buffer to a suitable formulation buffer (e.g., PBS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of an azide-modified antibody (using a reagent like this compound to introduce the azide) to a payload functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne (e.g., DBCO)-functionalized cytotoxic payload
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Antibody and Payload Preparation:
-
Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS).
-
Dissolve the strained alkyne-payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified antibody solution.
-
Add the strained alkyne-payload solution to the antibody solution at a 3-5 molar excess.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at 4°C for 12-24 hours or at room temperature for 4-12 hours. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Purify the resulting ADC using a desalting column or SEC to remove the unreacted payload.
-
Exchange the buffer to a suitable formulation buffer (e.g., PBS).
-
ADC Characterization
Thorough characterization of the synthesized ADC is crucial to ensure its quality and consistency.
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated hydrophobic payloads, allowing for the determination of the average DAR and the distribution of different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide a precise measurement of the mass of the antibody and its drug-loaded forms, enabling accurate DAR calculation.
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates and low molecular weight fragments in the final ADC preparation.
In Vitro Cytotoxicity Assay:
-
An in vitro cell-based assay (e.g., MTT or CellTiter-Glo) should be performed on a target antigen-expressing cancer cell line to determine the potency (IC50 value) of the ADC.
In Vitro Serum Stability Assay:
-
The stability of the ADC in serum is assessed by incubating the ADC in human or mouse serum at 37°C for various time points. The amount of intact ADC and released payload is then quantified by methods such as ELISA or LC-MS to determine the linker's stability and the ADC's half-life.
Visualizations
Experimental Workflow for ADC Synthesis
Workflow for ADC synthesis using this compound.
General Mechanism of Action of a HER2-Targeted ADC
Mechanism of action for a typical HER2-targeted ADC.
HER2 Signaling Pathway Inhibition by ADC's Antibody Component
Inhibition of HER2 signaling by the ADC's antibody.
References
Surface Modification of Nanoparticles with m-PEG2-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics.[1][2] Functionalization with heterobifunctional linkers, such as methoxy-polyethylene glycol (2)-azide (m-PEG2-azide), offers a versatile strategy to enhance the biocompatibility and functionality of nanoparticles.[1] The PEG component, through a process known as PEGylation, provides a hydrophilic shield that improves colloidal stability, reduces non-specific protein adsorption (opsonization), and prolongs systemic circulation time.[1][3] The terminal azide group serves as a highly specific reactive handle for covalent attachment of various molecules, such as targeting ligands, therapeutic agents, or imaging probes, via "click chemistry".[1][4][5] This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound.
Key Features and Applications
The use of this compound for nanoparticle surface modification offers several key advantages:
-
Enhanced Biocompatibility and Stability: The PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system, leading to a longer circulation half-life in vivo.[1][3]
-
Versatile Bioconjugation: The azide group enables highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a wide range of biomolecules.[1][4][6]
-
Precise Control over Surface Chemistry: This modification strategy allows for the controlled introduction of functional groups, enabling the development of multifunctional nanoparticles for targeted therapy and diagnostics.[4][7]
Applications of this compound modified nanoparticles are numerous and include:
-
Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors on diseased cells, therapeutic agents can be delivered directly to the site of action, increasing efficacy and reducing off-target side effects.[4][7]
-
Biomedical Imaging: Modified nanoparticles can be conjugated with contrast agents (e.g., fluorescent dyes, radioactive isotopes) for use in various imaging modalities like MRI, CT, and fluorescence imaging.[4]
-
Cancer Therapy: In addition to targeted drug delivery, these nanoparticles can be utilized in photothermal therapy (PTT), where they efficiently convert light to heat to ablate cancer cells.[4]
-
Diagnostics: The high specificity of the azide group allows for the development of sensitive biosensors for the detection of disease biomarkers.[7]
Quantitative Data on Nanoparticle Surface Modification
The successful modification of nanoparticles with this compound can be quantified by various analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of modified nanoparticles.
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Itraconazole-loaded NPs | Unmodified | 253 | -30.1 | [8] |
| Itraconazole-loaded NPs | PEGylated | 286 | -18.6 | [8] |
| Sp-Ac-DEX Particles | Unmodified | ~190 | - | [9] |
| Sp-Ac-DEX Particles | 2 kDa PEG | ~160 | - | [9] |
| Sp-Ac-DEX Particles | 5 kDa PEG | ~160 | - | [9] |
| Nanoparticle Type | PEG MW (kDa) | PEG Content (% w/w) | Protein Adsorption Reduction | Reference |
| PLA-PEG | ≥ 5 | - | ~75% | [3] |
| PLA-PEG | 5 | 2 to 5 | Drastic Reduction | [3] |
| PS | 3.4 | - | 90% | [3] |
| Nanoparticle Type | PEG Ligand | BSA Adsorption (ng/cm²) | Reference |
| 24 nm AuNP | PEG-COOH 5 kDa | ~150 | [10] |
| 24 nm AuNP | PEG-COOH 20 kDa | ~150 | [10] |
| 56 nm AuNP | PEG-COOH 5 kDa | ~250 | [10] |
Experimental Protocols
Herein, we provide detailed protocols for the surface modification of two common types of nanoparticles, gold nanoparticles (AuNPs) and iron oxide nanoparticles (IONPs), with an this compound analogue.
Protocol 1: Modification of Gold Nanoparticles (AuNPs) with a Thiol-PEG-Azide Analogue
This protocol is adapted for the modification of AuNPs using a thiol-terminated PEG-azide linker, which leverages the strong gold-sulfur affinity.
Materials:
-
Citrate-capped gold nanoparticles (10-20 nm) in aqueous solution
-
HS-PEG2-Azide (thiolated analogue of this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HS-PEG2-Azide in nuclease-free water (e.g., 1 mg/mL).
-
Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.
-
-
PEGylation of AuNPs:
-
To the citrate-capped AuNP solution, add the HS-PEG2-Azide solution. The molar ratio of PEG linker to AuNPs should be optimized, but a starting point is a 10,000-fold molar excess of the linker.
-
Incubate the mixture at room temperature for at least 4 hours with gentle stirring to allow for ligand exchange.
-
-
Purification of Azido-PEG-AuNPs:
-
Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unbound linker.
-
Resuspend the AuNP pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.[11]
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the purified Azido-PEG-AuNPs using Dynamic Light Scattering (DLS).
-
Confirm the presence of the azide group on the surface using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).[1]
-
Caption: Workflow for AuNP surface modification.
Protocol 2: Modification of Iron Oxide Nanoparticles (IONPs)
This protocol describes the modification of IONPs, which often have surface hydroxyl groups, using a silanization step followed by conjugation with an appropriate this compound derivative.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Triethylamine
-
Heptane
-
Acetone
-
Anhydrous dimethylformamide (DMF)
-
This compound with a suitable reactive group for amine conjugation (e.g., NHS ester or isothiocyanate)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse IONPs in ethanol.
-
Add APTES to the IONP suspension.
-
Add triethylamine and a small amount of water.
-
Sonicate the mixture for 5 hours in an ultrasonication bath.
-
Precipitate the amine-functionalized IONPs by adding heptane.
-
Use a strong magnet to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with acetone and dry under vacuum.[1]
-
-
Conjugation of this compound to Amine-Functionalized IONPs:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add the this compound derivative in a 5-10 fold molar excess relative to the estimated surface amine groups.
-
Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.
-
Allow the reaction to proceed for 24-48 hours at room temperature with stirring.[1]
-
-
Purification of Azido-PEG-IONPs:
-
Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash the nanoparticles extensively with the reaction solvent and then with a more volatile solvent like acetone to remove unreacted starting materials.
-
Dry the final product under vacuum.[1]
-
-
Characterization:
-
Analyze the surface modification using FTIR, looking for the characteristic azide peak (~2100 cm⁻¹).
-
Use thermogravimetric analysis (TGA) to quantify the amount of linker grafted onto the nanoparticle surface.
-
Measure the hydrodynamic diameter and zeta potential using DLS.[1]
-
Caption: Workflow for IONP surface modification.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the azide-functionalized nanoparticle surface.
Materials:
-
Azido-PEG-functionalized nanoparticles
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the buffer.
-
Add the alkyne-containing molecule. The molar ratio should be optimized, but a 2-5 fold excess of the alkyne molecule is a good starting point.
-
Prepare fresh solutions of CuSO₄ and sodium ascorbate.
-
-
Click Reaction:
-
Add CuSO₄ to the reaction mixture (final concentration ~50-100 µM).
-
Add sodium ascorbate to the reaction mixture (final concentration ~500-1000 µM). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the functionalized nanoparticles using centrifugation, dialysis, or size exclusion chromatography to remove the catalyst and excess alkyne-containing molecules.
-
-
Characterization:
-
Confirm successful conjugation using techniques appropriate for the attached molecule, such as UV-Vis spectroscopy, fluorescence spectroscopy, or gel electrophoresis.
-
Caption: Workflow for CuAAC "click" reaction.
Conclusion
The surface modification of nanoparticles with this compound is a powerful and versatile strategy for developing advanced nanomaterials for a wide range of biomedical applications. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively functionalize nanoparticles and characterize their properties. The ability to introduce a reactive azide handle via a biocompatible PEG linker opens up numerous possibilities for creating sophisticated and highly functional nanomedicines and diagnostic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiyka.com [hiyka.com]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiyka.com [hiyka.com]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for m-PEG2-azide in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG2-azide is a valuable bifunctional linker used in peptide synthesis and modification. Its structure, featuring a methoxy-terminated diethylene glycol (PEG2) spacer and a terminal azide group, offers several advantages in bioconjugation and drug development. The PEG spacer enhances the solubility and pharmacokinetic properties of peptides, while the azide group serves as a versatile handle for "click chemistry," enabling efficient and specific ligation to alkyne-modified molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis and modification, focusing on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Applications of this compound in Peptide Science
The unique properties of this compound make it suitable for a range of applications in peptide research and drug development:
-
Improved Pharmacokinetics: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to improve the therapeutic properties of peptides. Even a short PEG chain like PEG2 can increase the hydrodynamic radius of a peptide, which can lead to reduced renal clearance and an extended plasma half-life.
-
Enhanced Solubility: Many therapeutic peptides are hydrophobic, leading to challenges in formulation and administration. The hydrophilic nature of the PEG spacer in this compound can significantly improve the aqueous solubility of modified peptides.
-
Bioconjugation: The azide group is a key component of bioorthogonal "click chemistry". This allows for the specific and efficient conjugation of PEGylated peptides to other molecules, such as targeting ligands, imaging agents (fluorophores, radioisotopes), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2]
-
Peptide-Drug Conjugates (PDCs): this compound can be used as a linker to connect a therapeutic peptide to a small molecule drug, creating a peptide-drug conjugate. This approach can improve the drug's targeting, solubility, and overall efficacy.
-
Surface Modification: Peptides modified with this compound can be attached to surfaces functionalized with alkynes, which is useful in the development of biosensors, microarrays, and biocompatible materials.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and modification of peptides using PEGylation and click chemistry. While specific yields and purities can vary depending on the peptide sequence and reaction conditions, these values provide a general expectation for the efficiency of the described protocols.
Table 1: Representative Yield and Purity for Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide
| Peptide Sequence | Resin | Coupling Reagent | Cleavage Cocktail | Crude Purity (HPLC) | Overall Yield |
| Ac-Tyr-Gly-Gly-Phe-Leu-Lys(Propargyl)-NH2 | Rink Amide | HBTU/DIPEA | 95% TFA, 2.5% TIS, 2.5% H2O | >90% | 75% |
Table 2: Representative Data for this compound Conjugation to an Alkyne-Modified Peptide via CuAAC
| Peptide | This compound (equivalents) | Catalyst System | Reaction Time (h) | Conversion (LC-MS) | Purified Yield | Final Purity (HPLC) |
| Ac-Tyr-Gly-Gly-Phe-Leu-Lys(Propargyl)-NH2 | 1.5 | CuSO4/Sodium Ascorbate | 2 | >95% | 85% | >98% |
| Model Peptide A | 1.2 | CuBr/TBTA | 1 | >98% | 90% | >99% |
| Hydrophobic Peptide B | 2.0 | CuSO4/Sodium Ascorbate | 4 | >90% | 78% | >97% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide
This protocol describes the synthesis of a model peptide containing a propargylglycine or a lysine residue modified with a propargyl group to introduce the alkyne functionality for subsequent click chemistry. The Fmoc/tBu strategy is employed.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-Lys(propargyl-Cbz)-OH or Fmoc-L-propargylglycine-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. Incorporate the alkyne-modified amino acid using the same coupling procedure.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Peptide
This protocol describes the conjugation of this compound to a purified alkyne-containing peptide in solution.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to protect the peptide from copper-mediated degradation)
-
Dimethyl sulfoxide (DMSO) or a mixture of water and a co-solvent (e.g., t-butanol)
-
Deionized water
Procedure:
-
Peptide Dissolution: Dissolve the alkyne-modified peptide in the chosen solvent system (e.g., 1:1 water/t-butanol) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.5 equivalents relative to the peptide) in the reaction solvent.
-
Prepare a fresh stock solution of sodium ascorbate (5 equivalents) in deionized water.
-
Prepare a stock solution of CuSO4 (1 equivalent) in deionized water.
-
(Optional) Prepare a stock solution of TBTA (1 equivalent) in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the dissolved peptide.
-
Add the this compound solution to the peptide solution.
-
(Optional) If using a ligand, add the TBTA solution and mix gently.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PEGylated peptide.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated peptide from excess reagents and catalyst using RP-HPLC.
-
Collect the fractions containing the product.
-
-
Characterization:
-
Confirm the identity and purity of the final PEGylated peptide by mass spectrometry (ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
References
Application Notes and Protocols for Copper-Free Click Chemistry with m-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG2-azide in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][4][5][6] The inclusion of a short polyethylene glycol (PEG) linker, as in this compound, enhances the hydrophilicity and bioavailability of the resulting conjugates, making it a valuable tool in drug discovery, diagnostics, and materials science.[7][8]
Introduction to Copper-Free Click Chemistry (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and selective bioorthogonal reaction between a strained cyclooctyne and an azide.[1][2][3] The reaction is driven by the release of ring strain in the cyclooctyne, which allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a metal catalyst.[2][3] This is a significant advantage over the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as copper can be toxic to living cells and interfere with biological processes.[4][6]
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo and in vitro applications in complex biological media.[1][6]
-
High Selectivity: The azide and cyclooctyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems.[1][5]
-
Favorable Kinetics: The reaction proceeds with rapid kinetics, allowing for efficient labeling at low concentrations.[7]
-
Stability: The resulting triazole linkage is highly stable.[1]
This compound is a versatile reagent that contains a terminal azide group for participation in the SPAAC reaction and a methoxy-terminated diethylene glycol spacer.[9] This PEG linker improves the aqueous solubility of the molecule and can reduce non-specific binding of the resulting conjugate.[7][8]
Applications
The versatility of this compound in copper-free click chemistry lends itself to a wide range of applications in research and drug development:
-
Biomolecule Labeling: Covalent attachment of fluorophores, biotin, or other tags to proteins, nucleic acids, and other biomolecules for visualization and tracking.[7]
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy. The PEG linker can enhance the pharmacokinetic properties of the ADC.[7]
-
PROTACs (Proteolysis Targeting Chimeras): Synthesis of heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for targeted protein degradation.[10] this compound can serve as a flexible linker between the target-binding and E3 ligase-binding moieties.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, diagnostics, and biomaterials.[7]
-
Drug Delivery: Construction of targeted drug delivery systems and nanoparticles.[7]
Quantitative Data
The reaction kinetics of SPAAC are typically described by second-order rate constants. While the exact rate constant for this compound with every cyclooctyne has not been exhaustively reported, the following table provides representative data for the reaction of benzyl azide with common cyclooctynes. This data can serve as a useful guide for reaction planning. It is important to note that the presence of a PEG linker can influence the reaction rate. One study demonstrated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[7]
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 |
| BCN (Bicyclo[6.1.0]nonyne) | Varies depending on isomer |
| DIBAC (Dibenzoazacyclooctyne) | ~0.3 |
Table 1: Typical second-order rate constants for SPAAC reactions with benzyl azide. The actual reaction rate can be influenced by the specific azide, solvent, and temperature.[7]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation to a DBCO-Functionalized Protein
This protocol describes a general method for conjugating this compound to a protein that has been functionalized with a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).[7]
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[7]
-
The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.[7]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.[7]
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[7]
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy (if the conjugated molecule has a chromophore).[7]
-
Protocol 2: Synthesis of a PROTAC using SPAAC
This protocol outlines the final ligation step in a modular PROTAC synthesis, where an azide-functionalized molecule is coupled to a DBCO-functionalized molecule.
Materials:
-
This compound pre-conjugated to a target protein ligand
-
DBCO-functionalized E3 ligase ligand
-
Reaction Solvent: Anhydrous DMSO or DMF
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-functionalized target protein ligand and the DBCO-functionalized E3 ligase ligand in the reaction solvent.
-
-
SPAAC Ligation:
-
Mix the two solutions in equimolar amounts or with a slight excess of one component.
-
Stir the reaction at room temperature for 4-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[7]
-
-
Purification:
-
Purify the resulting PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.[7]
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using NMR and high-resolution mass spectrometry (HRMS).[7]
-
Mandatory Visualizations
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: Workflow for PROTAC synthesis via SPAAC.
References
- 1. This compound, 215181-61-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Bioconjugation of Oligonucleotides using m-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to oligonucleotides is a widely employed strategy to enhance their therapeutic potential. PEGylation can improve the pharmacokinetic properties of oligonucleotides by increasing their solubility, stability against nuclease degradation, and circulation half-life. This application note provides a detailed protocol for the bioconjugation of oligonucleotides with a short methoxy-terminated di(ethylene glycol) azide (m-PEG2-azide) linker using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. Short PEG linkers, such as this compound, are advantageous as they can improve the biopharmaceutical properties of oligonucleotides without significantly hindering their hybridization efficiency or target engagement.[1][2]
The protocol described herein is applicable for the conjugation of alkyne-modified oligonucleotides with this compound. This method is robust and generally results in high conjugation efficiencies.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| Alkyne-modified Oligonucleotide | Custom Synthesis | N/A |
| This compound | BroadPharm | BP-20988 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678937 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 |
| 1 M Triethylammonium acetate (TEAA) buffer, pH 7.0 | Custom Preparation | N/A |
| HPLC Purification System | Agilent, Waters, etc. | N/A |
| Mass Spectrometer (MALDI-TOF or ESI) | Bruker, Sciex, etc. | N/A |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Oligonucleotide
This protocol outlines the steps for the covalent attachment of this compound to a terminal alkyne-modified oligonucleotide.
1. Preparation of Stock Solutions:
-
Alkyne-modified Oligonucleotide (1 mM): Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM. Verify the concentration by measuring the absorbance at 260 nm.
-
This compound (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in nuclease-free water to a final concentration of 50 mM.
-
Sodium Ascorbate (50 mM): Prepare a fresh solution of sodium ascorbate in nuclease-free water to a final concentration of 50 mM immediately before use.
-
TBTA (10 mM): Dissolve TBTA in DMSO to a final concentration of 10 mM.
2. Conjugation Reaction:
-
In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:
-
Nuclease-free Water (to bring the final volume to 100 µL)
-
1 M TEAA buffer, pH 7.0 (10 µL, for a final concentration of 100 mM)
-
Alkyne-modified Oligonucleotide (10 µL of 1 mM stock, 10 nmol)
-
This compound (5 µL of 10 mM stock, 50 nmol, 5 equivalents)
-
-
Vortex the mixture gently.
-
Prepare the catalyst premix in a separate tube by combining:
-
Copper(II) Sulfate (1 µL of 50 mM stock)
-
TBTA (5 µL of 10 mM stock)
-
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate (2 µL of 50 mM stock).
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours or at 37°C for 1-2 hours. The reaction is often complete within this timeframe, leading to nearly quantitative yields.[3][4]
3. Purification of the m-PEG2-Oligonucleotide Conjugate:
-
The crude conjugate can be purified by High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the conjugate. The more hydrophobic PEGylated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.
-
-
Alternatively, for desalting and removal of excess reagents, ethanol precipitation can be performed.
-
Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
4. Characterization of the Conjugate:
-
Mass Spectrometry: Confirm the successful conjugation and the purity of the product by MALDI-TOF or ESI mass spectrometry. The mass of the conjugate should correspond to the sum of the masses of the oligonucleotide and the this compound moiety, minus the mass of the leaving group. Successful single-labeling reactions have been shown to result in 100% conversion to the desired conjugate as determined by MALDI-mass analysis.[4]
-
HPLC Analysis: Analyze the purified conjugate by analytical HPLC to assess its purity.
Quantitative Data Summary
The CuAAC reaction is known for its high efficiency and quantitative yields, particularly when conjugating small molecules like this compound to oligonucleotides.
| Parameter | Value | Reference |
| Reaction Time | 1 - 4 hours | [4] |
| Reaction Temperature | Room Temperature to 37°C | [4] |
| Typical Molar Excess of this compound | 2 - 5 equivalents | [4] |
| Conjugation Efficiency | Nearly quantitative (>95%) | [3] |
| Isolated Yield (after precipitation) | Near quantitative | [4] |
| Purity (post-HPLC) | >98% | Assumed based on typical HPLC purification |
Visualizations
Experimental Workflow
References
Applications of m-PEG2-azide in Proteomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG2-azide is a versatile bioorthogonal chemical reporter tool with significant applications in proteomics research. This molecule comprises a methoxy-terminated di-ethylene glycol (PEG2) spacer arm and a reactive azide group. The PEG spacer enhances solubility and reduces steric hindrance, while the azide moiety allows for highly specific covalent modification of biomolecules through "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
These characteristics make this compound an invaluable reagent for a variety of proteomics workflows, including:
-
Chemical Labeling of Proteins: Introduction of an azide handle onto proteins for subsequent functionalization.
-
Metabolic Labeling and Analysis of Nascent Proteins: Incorporation of azide-bearing amino acid analogs into newly synthesized proteins.
-
Enrichment and Identification of Post-Translationally Modified Proteins: Specifically targeting and isolating proteins with particular modifications.
-
Mapping Protein-Protein Interactions: Identifying components of protein complexes and signaling pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research, complete with quantitative data and workflow visualizations.
Data Presentation: Quantitative Parameters for Protein Labeling
The efficiency of protein labeling with azide-functionalized reagents is a critical parameter. The following tables provide representative quantitative data for the labeling of a generic IgG antibody using an Azido-PEG-NHS Ester, which serves as a proxy for this compound functionalized for amine reactivity, and a comparison of click chemistry reaction efficiencies.
Table 1: Azide Functionalization Efficiency of a Generic IgG Antibody
| Protein | Protein Concentration (mg/mL) | Molar Excess of Azido-PEG-NHS Ester | Average Degree of Labeling (DOL) (azides per antibody) | Labeling Efficiency (%) | Post-Labeling Protein Recovery (%) |
| Human IgG | 2 | 20-fold | 3 - 5 | > 95 | > 90 |
Data adapted from a representative protocol for Azido-PEG4-NHS Ester, which is expected to have similar reactivity to an NHS-functionalized this compound. The Degree of Labeling (DOL) is typically determined by MALDI-TOF mass spectrometry. Labeling efficiency is defined as the percentage of antibody molecules labeled with at least one azide group.[2]
Table 2: Comparison of Click Chemistry Reaction Efficiencies for Glycoprotein Enrichment
| Click Chemistry Method | Number of Identified Putative O-GlcNAc Modified Proteins | Overlapping Proteins Identified by Both Methods |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 229 | 114 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 188 | 114 |
This data highlights that in a comparative proteomics study, CuAAC resulted in the identification of a higher number of glycoproteins compared to SPAAC, suggesting potentially higher labeling and enrichment efficiency in this context.
Experimental Protocols
Protocol 1: Azide Functionalization of Proteins via Amine Coupling
This protocol describes the introduction of an azide group onto a protein of interest by targeting primary amines (lysine residues and the N-terminus) using an NHS ester derivative of this compound.
Materials:
-
Protein of interest
-
This compound-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[3]
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.
-
Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous DMSO and keep the reagent vial tightly sealed.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound-NHS Ester reagent to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound-NHS Ester and byproducts using a desalting column according to the manufacturer's instructions.
-
The resulting azide-functionalized protein is now ready for click chemistry.
-
-
Characterization and Storage:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).
-
If desired, determine the degree of labeling (DOL) using mass spectrometry.
-
Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a biotin or fluorophore alkyne) to an azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA or TBTA)
-
Sodium Ascorbate
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing reporter molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand in DMSO/water.
-
Freshly prepare a 100 mM stock solution of Sodium Ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing reporter molecule.
-
Add the copper ligand to the mixture to a final concentration of 0.1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM. Vortex gently to mix.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Labeled Protein
This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to an azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Cyclooctyne-containing reporter molecule (e.g., DBCO-Biotin, BCN-Fluorophore)
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the cyclooctyne-containing reporter molecule in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the cyclooctyne-containing molecule.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and protein.
-
-
Purification:
-
Purify the labeled protein using a desalting column or dialysis to remove any unreacted cyclooctyne reagent.
-
Mandatory Visualization
Experimental Workflow for Two-Step Protein Labeling
Caption: Workflow for two-step protein labeling using this compound.
Generic Kinase Signaling Pathway for Proteomic Investigation
While a specific signaling pathway elucidated directly with this compound is not prominently available in the literature, the following diagram illustrates a generic kinase cascade. This compound, in conjunction with metabolic labeling or activity-based probes, can be a powerful tool to dissect such pathways. For instance, by using an azido-ATP analog, one could label and identify the direct substrates of a specific kinase within this cascade, thereby mapping its downstream targets.
References
Troubleshooting & Optimization
troubleshooting low yield in m-PEG2-azide click reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in m-PEG2-azide click reactions.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1][3]
-
Poor Reagent Quality: Impurities in your this compound or alkyne-containing molecule can interfere with the reaction. Azides, in particular, can be unstable.[1] It is also crucial to use fresh sodium ascorbate, as it is prone to oxidation.[4][5]
-
Inadequate Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst, leading to reaction failure.[2][6] Rigorously degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[4]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down or preventing the reaction.[7]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[7][8]
-
Suboptimal Reagent Ratios: An inappropriate ratio of azide to alkyne, or insufficient amounts of the copper catalyst and reducing agent, can result in an incomplete reaction.[7]
-
Presence of Interfering Functional Groups: Functional groups like thiols can strongly bind to the copper catalyst, rendering it inactive.[4][9]
Q2: How can I improve the yield of my this compound click reaction?
To enhance your reaction yield, consider the following optimization strategies:
-
Use a Copper-Chelating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can protect the Cu(I) catalyst from oxidation and disproportionation, thereby accelerating the reaction.[4][9][10]
-
Ensure an Oxygen-Free Environment: Degas all solutions by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[4] Maintain an inert atmosphere throughout the reaction.
-
Optimize Reagent Concentrations and Ratios: While a 1:1 stoichiometry of azide to alkyne is typical, using a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can drive the reaction to completion.[7] Ensure you are using a sufficient amount of sodium ascorbate (typically in excess) to keep the copper in its active Cu(I) state.[11]
-
Adjust the Solvent System: If solubility is an issue, consider using a co-solvent. Mixtures of water with DMSO or t-BuOH are commonly used.[5][7] For biomolecules, ensure the organic solvent percentage is low enough to prevent denaturation.[7]
-
Increase the Reaction Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 60°C) can increase the reaction rate, particularly if steric hindrance is a factor.[4][5][12]
-
Verify Reagent Quality: If you suspect reagent degradation, perform a small-scale control reaction with fresh, commercially available azide and alkyne to confirm the viability of your other reagents and reaction setup.[7]
Q3: What are the common side reactions in a CuAAC reaction, and how can I minimize them?
The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diacetylene byproduct.[4] This is particularly problematic when oxygen is present.
Minimization Strategy: The primary way to prevent alkyne homocoupling is to rigorously exclude oxygen from the reaction mixture.[4] This can be achieved by thoroughly degassing all solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment.
Q4: Does the choice of copper source impact the reaction?
Yes, the copper source can influence the reaction's success. While Cu(I) salts like CuI or CuBr can be used directly, they are often less stable.[4] A more common and convenient approach is to generate the active Cu(I) species in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2][4] This method is generally more robust and less sensitive to trace amounts of oxygen.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yield in this compound click reactions.
Data Presentation
Table 1: Common Copper Sources and Ligands for CuAAC Reactions
| Copper Source | Common Reducing Agent | Recommended Ligand | Key Characteristics |
| Copper(II) Sulfate (CuSO₄) | Sodium Ascorbate | THPTA, TBTA | Most common and convenient method; generates active Cu(I) in situ.[4] |
| Copper(I) Bromide (CuBr) | Not always required | PMDETA | Can be used directly but is less stable and may require an inert atmosphere.[4][13] |
| Copper(I) Iodide (CuI) | Not always required | None specified | Can be used directly, but iodide ions may interfere with the reaction.[9] |
Table 2: Typical Reaction Parameter Adjustments for Yield Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | Room Temperature | Increase to 40-60°C | Overcomes moderate steric hindrance and increases reaction rate.[4] |
| Catalyst Loading | 1-10 mol% | Increase to 10-20 mol% | Addresses potential catalyst inactivation. |
| Reducing Agent | 2-5 equivalents (to Cu) | Increase to 10 equivalents | Ensures complete reduction of Cu(II) to Cu(I) and counteracts oxidation.[11] |
| Co-solvent | None (aqueous) | Add 10-50% DMSO, DMF, or t-BuOH | Improves solubility of hydrophobic reactants.[7][9] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale this compound Click Reaction
This protocol provides a starting point for the copper-catalyzed click reaction of an this compound with an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed deionized water
-
Degassed co-solvent (e.g., DMSO or t-BuOH, if needed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in degassed water or a water/co-solvent mixture.
-
Prepare a stock solution of this compound in degassed water.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium L-ascorbate in water immediately before use, as it is prone to oxidation. [4]
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne solution and the this compound solution. A slight excess of one reagent may be beneficial.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:2 to 1:5 ratio of Cu:ligand is common.[14][15] Let this mixture sit for a few minutes.
-
Add the CuSO₄/THPTA mixture to the reaction vessel containing the azide and alkyne.
-
Purge the headspace of the reaction vessel with an inert gas.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight. Gentle heating may be applied if necessary.
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC, or HPLC).
-
Once the reaction is complete, purify the PEGylated product using a suitable method such as size exclusion chromatography (SEC)[], ion-exchange chromatography (IEX)[], or hydrophobic interaction chromatography (HIC)[][17].
-
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jenabioscience.com [jenabioscience.com]
- 15. confluore.com [confluore.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing m-PEG2-azide Reactions
Welcome to the technical support center for m-PEG2-azide and related click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEG linker containing a reactive azide group.[1] The azide group can react with alkynes, BCN, or DBCO through Click Chemistry to form a stable triazole linkage.[1] This makes it a valuable tool in bioconjugation for linking molecules such as proteins, peptides, and antibodies, as well as in drug delivery to create PEGylated drugs with improved solubility and longer circulation times.[2] The short, hydrophilic diethylene glycol (PEG2) spacer can enhance solubility and reduce aggregation of the resulting conjugate.[3][4]
Q2: What are the primary stability concerns for this compound?
A2: The main stability concerns for PEG-azide linkers are the potential for reduction of the azide group and, for bifunctional linkers containing other reactive groups like chloroalkanes, hydrolysis of those groups.[5] The azide group is generally stable but can be reduced to an amine by certain reducing agents (like DTT, TCEP, or phosphines) or through catalytic hydrogenation.[5][6] It's also recommended to protect the compound from prolonged exposure to light and heat.[7]
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C in the dark.[3][8] Some suppliers recommend storage at -80°C for extended periods (e.g., six months).[9] If you need to store it in a solvent, it is advisable to prepare fresh solutions for each use. If a stock solution must be stored, it should be kept at ultra-low temperatures, and hygroscopic solvents like DMSO should be newly opened to minimize water content.[10] Avoid multiple freeze-thaw cycles.[5]
Q4: What are the main types of "click chemistry" reactions I can perform with this compound?
A4: The two primary types of click chemistry reactions for this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free reaction that occurs between the azide and a strained cyclooctyne (e.g., DBCO, BCN).[11][] The reaction is driven by the release of ring strain in the cyclooctyne.[13]
Q5: Can the PEG linker in this compound affect my reaction?
A5: Yes, the PEG linker can be beneficial. It can enhance the solubility of the molecule in aqueous media and reduce aggregation of the final conjugate.[4][14] In some cases, a PEG linker has been shown to potentially increase reaction rates in SPAAC.[4] However, PEGylated compounds can sometimes be challenging to purify due to their solubility in a wide range of solvents.[9]
Troubleshooting Guide
This guide addresses common problems encountered during this compound reactions.
Low or No Reaction Yield
Symptom: My CuAAC reaction with this compound has a very low yield or failed completely.
Potential Cause & Solution:
-
Inactive Copper Catalyst: The most common cause of low CuAAC yields is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by oxygen.[9]
-
Solution: Degas your solvents thoroughly before the reaction by sparging with an inert gas like argon or nitrogen.[9] Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) back to Cu(I).[9][15] Working under an inert atmosphere can also be beneficial for sensitive reactions.[9]
-
-
Poor Reagent Quality: Degradation of this compound, the alkyne substrate, or the reducing agent can significantly impact the reaction.[9]
-
Solution: Use freshly acquired or properly stored reagents. Verify the purity and integrity of your starting materials using analytical methods if possible.[9]
-
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reactant concentrations can hinder the reaction.
-
Presence of Reducing Agents in Buffer: Buffers containing reducing agents like DTT or TCEP can reduce the azide group, rendering it unreactive.[5]
-
Solution: Ensure your reaction buffer does not contain these agents. If their presence is unavoidable, consider using a higher concentration of the azide linker.[5]
-
Symptom: My copper-free SPAAC reaction is very slow or has a low yield.
Potential Cause & Solution:
-
Steric Hindrance: Bulky molecules near the azide or cyclooctyne can physically block the reactive sites.[17]
-
Solution: Consider introducing a longer PEG linker if steric hindrance is suspected to be an issue.[17]
-
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.[17]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.[17]
-
Solution: While a 1:1 ratio is often sufficient, using a slight excess (1.5-2 equivalents) of one reagent (typically the smaller, less precious molecule) can help drive the reaction to completion.[17]
-
-
Suboptimal Reaction Conditions: Factors like pH and buffer composition can significantly impact SPAAC kinetics.[17]
Side Reactions and Byproducts
Symptom: I see multiple spots on my TLC/LC-MS analysis.
Potential Cause & Solution:
-
Alkyne Homocoupling (Glaser Coupling) in CuAAC: This can occur in the presence of oxygen.
-
Solution: Ensure thorough degassing of your reaction mixture and the presence of a sufficient amount of reducing agent (sodium ascorbate).[9]
-
-
Reduction of Azide to Amine: The azide group can be reduced to a primary amine, especially in the presence of phosphines or strong reducing agents.[6]
-
Solution: Avoid using reagents like triphenylphosphine (PPh₃) or strong reducing agents like LiAlH₄ in steps prior to the click reaction. Be mindful that some thiols can also slowly reduce azides.[6]
-
Purification Challenges
Symptom: I'm having trouble purifying my final PEGylated product.
Potential Cause & Solution:
-
PEG-Related Purification Issues: PEGylated compounds can be difficult to purify by standard methods like silica gel chromatography due to their solubility in a wide range of solvents.[9]
-
Solution: Consider alternative purification strategies such as reverse-phase HPLC, precipitation, or dialysis/ultrafiltration for larger biomolecules.[9][14] For TLC visualization, since the PEG-azide may not be UV-active, use a chemical stain like potassium permanganate (KMnO₄) or an iodine chamber.[14]
-
-
Removing Excess this compound: Due to its amphiphilic nature, removing excess this compound can be challenging.[14]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to this compound.
1. Reagent Preparation:
-
This compound: Prepare a stock solution in the chosen reaction solvent (e.g., DMSO, water).
-
Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the same solvent.[18]
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[18]
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[18]
-
Copper Ligand (e.g., TBTA or THPTA): Prepare a 10-100 mM stock solution in a compatible solvent (e.g., DMSO for TBTA, water for THPTA).[18][19]
2. Reaction Procedure:
-
To a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution (typically 1.1-1.5 equivalents).[18]
-
Add the reaction solvent (e.g., a mixture of water and an organic solvent like DMSO or t-butanol) to achieve the desired final concentration.
-
Add the copper ligand stock solution (e.g., THPTA at a 5:1 ligand to copper ratio).[15]
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[9][18]
-
Initiate the reaction by adding the copper(II) sulfate stock solution, followed by the freshly prepared sodium ascorbate stock solution.[18]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC, LC-MS).[18] Reaction times can range from 1 to 24 hours.[9]
-
Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA.[18]
Quantitative Parameters for CuAAC Reactions
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide can drive the reaction.[18] |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents (1-10 mol%) | The catalyst for the reaction.[18] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to maintain copper in the Cu(I) state. A 3- to 10-fold excess is often recommended.[9][18] |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents (5-50 mol%) | Stabilizes the Cu(I) catalyst and prevents side reactions. A 5:1 ligand to copper ratio is common.[15][18] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion.[9] |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for conjugating an this compound to a cyclooctyne-modified molecule (e.g., DBCO-functionalized).
1. Reagent Preparation:
-
This compound: Dissolve in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.[17]
-
Cyclooctyne-containing molecule: Dissolve in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[17]
2. Reaction Procedure:
-
In a reaction vessel, combine the this compound solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[17]
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins.[17]
-
A slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can be used to drive the reaction.[17]
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.[4] The reaction can also be performed at 4°C for overnight incubation.[4]
-
Protect the reaction from light if either of the molecules is light-sensitive.[17]
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or SDS-PAGE (for proteins).[17]
-
Purify the final product using a suitable method (e.g., size-exclusion chromatography, dialysis, or HPLC).[4]
Typical Second-Order Rate Constants for SPAAC Reactions
The reaction rate is dependent on the specific strained alkyne used. These values can serve as an estimate for reaction planning.
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO | ~0.1 - 1.0 |
| BCN | Varies depending on isomer |
| DIBAC | ~0.3 |
Note: Data adapted from literature for general guidance.[4] The actual reaction rate can be influenced by the specific azide, solvent, and temperature.
Visualizations
Caption: Troubleshooting decision tree for low-yield this compound reactions.
Caption: General experimental workflow for this compound click chemistry reactions.
References
- 1. This compound, 215181-61-6 | BroadPharm [broadpharm.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Azide-PEG2-Azide - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
Technical Support Center: m-PEG2-azide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-azide, particularly concerning its potential side reactions with thiols.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
A1: this compound is primarily designed for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between the azide group on the PEG molecule and an alkyne-functionalized molecule.
Q2: I'm observing unexpected products in my reaction mixture containing this compound and a thiol-containing molecule. What could be the cause?
A2: Thiol-containing molecules, such as proteins with cysteine residues, can participate in side reactions with components of azide-alkyne cycloaddition reactions. The primary side reactions are the formation of thiotriazoles in the presence of a copper catalyst and an alkyne, and the direct reaction of thiols with strained alkynes in SPAAC.[1][2][3][4] Additionally, under certain conditions like elevated temperatures or prolonged reaction times, thiols can slowly reduce the azide group to an amine.[5]
Q3: Can the azide group on my this compound be unintentionally reduced during my experiment?
A3: Yes, the azide group can be reduced to a primary amine. While strong reducing agents like lithium aluminum hydride or catalytic hydrogenation will readily reduce azides, some milder reagents can also cause this transformation.[5] Notably, phosphines (e.g., triphenylphosphine) will reduce azides via the Staudinger reaction.[5] Thiols are less reactive in this regard but can still cause reduction over extended periods or at higher temperatures.[5]
Q4: How can I minimize the side reaction between thiols and my azide/alkyne reagents in a CuAAC reaction?
A4: To minimize the formation of thiotriazole byproducts in a CuAAC reaction, you can try several strategies. One approach is to increase the concentration of the reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP).[1] Additionally, optimizing the ligand-to-copper ratio (at least 5:1) can help prevent excessive radical formation that may lead to side reactions.[2]
Q5: What strategies can be employed to prevent side reactions with thiols when using strain-promoted azide-alkyne cycloaddition (SPAAC)?
A5: In SPAAC, the primary side reaction is the direct addition of thiols to the strained alkyne (thiol-yne addition), which is an azide-independent process.[3][4] To prevent this, you can pre-treat your sample with a thiol-alkylating agent like iodoacetamide (IAM) to block the free cysteine thiols before adding your strained alkyne.[3][4]
Troubleshooting Guides
Problem 1: Low Yield of Desired PEGylated Product and Presence of Unidentified Byproducts in CuAAC
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thiotriazole Side Reaction | Increase the concentration of the reducing agent (e.g., TCEP) in the reaction mixture. | A higher concentration of the reducing agent can diminish the formation of the thiotriazole side-product.[1] |
| Copper-Mediated Oxidation | Replace dithiothreitol (DTT) with a monothiol reducing agent like L-cysteine and perform the reaction under anaerobic conditions. | Monothiol reducing agents can prevent oxidative degradation of the protein while still allowing for efficient PEGylation.[6] |
| Incorrect Reagent Stoichiometry | Carefully optimize the molar ratios of your this compound, alkyne-containing molecule, copper catalyst, and reducing agent. | Proper stoichiometry ensures the desired reaction proceeds efficiently, outcompeting potential side reactions. |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range for CuAAC (typically pH 7-8). | Maintaining the optimal pH is crucial for catalyst activity and reaction kinetics. |
Problem 2: Azide-Independent Labeling in SPAAC Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thiol-yne Addition | Pre-incubate your protein or sample containing free thiols with a thiol-alkylating agent such as iodoacetamide (IAM) before adding the strained alkyne. | Alkylating the cysteine thiols will prevent their undesired reaction with the cyclooctyne, leading to more specific azide-dependent labeling.[3][4] |
| Reactive Strained Alkyne | If possible, screen different strained alkynes. Some may exhibit lower intrinsic reactivity towards thiols. | The reactivity of strained alkynes with thiols can vary, so selecting a less reactive one may reduce side reactions. |
Experimental Protocols
Protocol 1: Minimizing Thiotriazole Formation in CuAAC
-
Prepare Stock Solutions:
-
This compound in a suitable solvent (e.g., DMSO or water).
-
Alkyne-functionalized molecule in a suitable solvent.
-
Copper(II) sulfate (CuSO₄) in water.
-
Tris(2-carboxyethyl)phosphine (TCEP) in water (prepare fresh).
-
A copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-functionalized protein/molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add this compound to the desired final concentration.
-
Add the copper-chelating ligand.
-
Add CuSO₄ to the desired final concentration.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and byproducts.
-
Protocol 2: "Click-PEGylation" to Avoid Thiol Side Reactions
This protocol separates the thiol labeling from the PEGylation step to enhance specificity.[8][9]
-
Thiol Labeling with an Alkyne-Maleimide:
-
To your protein sample containing reduced thiols, add an alkyne-functionalized maleimide (e.g., propargyl-maleimide).
-
Incubate at 37°C for 30 minutes with agitation.
-
Remove excess alkyne-maleimide using a spin column.
-
-
Click Reaction with this compound:
-
To the alkyne-labeled protein, add the components for a CuAAC reaction as described in Protocol 1 (this compound, copper catalyst, reducing agent, and ligand).
-
Incubate at room temperature for 1-2 hours.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting to observe the mobility shift corresponding to the PEGylated protein.
-
Visualizations
Caption: Desired vs. side reaction pathways in CuAAC.
Caption: Troubleshooting workflow for this compound side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of m-PEG2-azide Conjugates
Welcome to the technical support center for the purification of m-PEG2-azide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these conjugates from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main challenges in purifying this compound conjugates stem from the need to remove unreacted starting materials, reaction byproducts, and catalysts.[1] Key hurdles include:
-
Separation from unreacted this compound: The excess PEG reagent is often structurally similar to the conjugate, making separation difficult.
-
Removal of other reagents: Unreacted molecules that were intended to be conjugated, coupling agents, and catalysts (e.g., copper in CuAAC reactions) must be completely removed.
-
Handling PEGylated compounds: The polyethylene glycol (PEG) chain can influence the solubility and chromatographic behavior of the conjugate, sometimes leading to broad peaks or poor separation.[1]
Q2: What are the most common methods for purifying this compound conjugates?
The most common purification methods for this compound conjugates and other PEGylated molecules include:
-
Chromatography:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is effective for removing smaller unreacted reagents from larger conjugates.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This is a powerful technique for purifying small molecule conjugates.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The PEG chain can shield charges on the conjugated molecule, altering its interaction with the stationary phase.[2]
-
-
Membrane-Based Methods:
-
Dialysis: A process of separating molecules in solution by the difference in their rates of diffusion through a semipermeable membrane. It is useful for removing small molecules like salts and unreacted reagents from larger conjugates.
-
Ultrafiltration/Diafiltration (UF/DF): Uses membranes to separate molecules based on size. It is an efficient method for removing small molecular weight impurities.[3]
-
-
Precipitation: In some cases, the desired conjugate can be selectively precipitated out of the reaction mixture.
Q3: How can I monitor the progress and success of the purification?
Several analytical techniques can be used to assess the purity of your this compound conjugate:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can show the disappearance of starting materials and the appearance of the purified product peak.
-
Mass Spectrometry (MS): Can confirm the identity of the purified conjugate by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation of the final product.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your this compound conjugate.
Chromatography (HPLC/Flash)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Conjugate | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). |
| Product loss during work-up. | Minimize extraction steps. Ensure the pH is appropriate to prevent your product from partitioning into the aqueous phase if it is ionizable. | |
| Poor recovery from the column. | Ensure the column chemistry (e.g., C18, C8) is appropriate for your conjugate's polarity. Check for irreversible binding to the column. | |
| Broad or Tailing Peaks | Heterogeneity of the PEG chain. | This is an inherent property of polydisperse PEG. Using a monodisperse this compound can result in sharper peaks.[4] |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of a stronger solvent or an ion-pairing agent like trifluoroacetic acid - TFA). Adjust the pH of the mobile phase.[5][6] | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Peak Splitting | Co-elution of closely related species (e.g., isomers). | Optimize the mobile phase gradient and temperature to improve resolution.[7][8] |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent.[8] | |
| Column void or contamination. | Replace the column or frit.[7] | |
| Poor Separation of Conjugate and Unreacted this compound | Similar polarity of the two compounds. | Optimize the mobile phase composition. A shallower gradient may improve resolution.[5][6] Consider a different stationary phase (e.g., a more or less hydrophobic one). |
| Inappropriate chromatography mode. | If RP-HPLC fails, consider normal-phase chromatography or SEC if there is a significant size difference. |
Dialysis / Ultrafiltration
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Conjugate | The molecular weight cut-off (MWCO) of the membrane is too close to the molecular weight of the conjugate. | Choose a membrane with an MWCO that is significantly smaller than the molecular weight of your product (typically 3-5 times smaller). |
| Non-specific binding to the membrane. | Consider using a membrane made of a different material (e.g., regenerated cellulose instead of polysulfone). | |
| Residual Unreacted Reagents Detected | Insufficient dialysis time or buffer changes. | Increase the dialysis time and perform more frequent and larger volume buffer changes. |
| The MWCO is too high. | Use a membrane with a lower MWCO. |
Quantitative Data Summary
The following table provides a general comparison of common purification techniques. The actual yield and purity will vary depending on the specific conjugate and the optimization of the method.
| Purification Method | Typical Yield | Typical Purity | Throughput | Primary Separation Principle |
| Size Exclusion Chromatography (SEC) | 60-90% | >95% | Low to Medium | Molecular Size |
| Reverse-Phase HPLC (RP-HPLC) | 50-85% | >98% | Low to Medium | Hydrophobicity |
| Ion Exchange Chromatography (IEX) | 60-95% | >95% | Medium to High | Net Charge |
| Dialysis / Ultrafiltration | >90% | Variable (effective for removing small molecules) | High | Molecular Size |
Note: This data is representative and can vary significantly based on the specific application and experimental conditions.
Experimental Protocols
General Protocol for RP-HPLC Purification
-
Column Selection: Choose a C18 or C8 column with a pore size appropriate for your conjugate.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Method Development:
-
Perform an initial scouting gradient (e.g., 5-95% B over 20 minutes) to determine the retention time of your conjugate and impurities.
-
Optimize the gradient to achieve baseline separation between your product and the unreacted reagents. A shallower gradient around the elution point of your product will improve resolution.
-
-
Sample Preparation: Dissolve your crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of acetonitrile in water). Filter the sample through a 0.22 µm syringe filter.
-
Purification Run: Inject the sample onto the equilibrated HPLC system and run the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of your desired conjugate.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or MS to confirm purity. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
General Protocol for Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly lower than the molecular weight of your this compound conjugate.
-
Membrane Preparation: Prepare the dialysis tubing according to the manufacturer's instructions. This usually involves rinsing with water to remove any storage solution.
-
Sample Loading: Load your sample into the dialysis tubing and securely clamp both ends.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the desired buffer (dialysate). The volume of the dialysate should be at least 100 times the volume of the sample. Stir the dialysate gently.
-
Buffer Changes: Change the dialysate after 2-4 hours. For efficient removal of small molecules, perform at least 3-4 buffer changes over a period of 24-48 hours.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, and transfer the purified sample to a clean container.
Visualizations
Caption: Workflow for RP-HPLC purification of this compound conjugates.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. Efficiency of ultrafiltration/diafiltration in removing organic and elemental process equipment related leachables from biological therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
how to avoid aggregation in m-PEG2-azide reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding aggregation in m-PEG2-azide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using this compound?
A1: Aggregation during this compound reactions is often a result of several factors related to the protein's stability and the reaction conditions. Key causes include:
-
High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.[1]
-
Suboptimal pH: The reaction pH can affect the surface charge and conformational stability of the protein, making it more prone to aggregation.[1][2] Deviating from the optimal pH range for a specific protein can expose hydrophobic regions, leading to aggregation.
-
Over-labeling: The addition of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.[3]
-
Hydrophobicity of the Linker: While this compound is generally hydrophilic, the overall hydrophobicity of the conjugate can increase depending on the molecule it reacts with, potentially leading to aggregation.
-
Presence of Impurities: Impurities in the this compound reagent or other reactants can sometimes contribute to aggregation.
-
Local High Concentrations of Reagents: Adding reagents too quickly or without adequate mixing can create localized high concentrations, which may induce precipitation or aggregation.[4]
-
Copper Catalyst in CuAAC Click Chemistry: The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes lead to protein aggregation or degradation, potentially through the generation of reactive oxygen species (ROS) in the presence of oxygen.
Q2: How can I detect and quantify aggregation in my reaction?
A2: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution and can detect the formation of soluble aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species or a decrease in the main monomer peak can quantify the extent of aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high molecular weight aggregates.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing aggregation in your this compound reactions.
Problem: Visible precipitation or turbidity in the reaction mixture.
| Potential Cause | Troubleshooting Step | Rationale |
| Protein concentration is too high. | Lower the protein concentration.[1] | Reduces the likelihood of intermolecular interactions that lead to aggregation. |
| Incorrect buffer pH. | Optimize the reaction pH. Perform small-scale reactions at different pH values to find the optimal condition for your protein's stability.[1] | Every protein has a specific pH range where it is most stable. Moving away from this range can induce unfolding and aggregation. |
| Poor reagent solubility. | Dissolve the this compound and any other reagents in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution.[4] | Ensures the reagent is fully solubilized before it comes into contact with the protein, preventing precipitation of the reagent itself. |
| Localized high reagent concentration. | Add the dissolved reagent to the protein solution slowly and with gentle mixing.[4] | Prevents rapid, uncontrolled reactions and precipitation at the site of addition. |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the process of protein unfolding and aggregation.[3] |
Problem: No visible precipitate, but SEC or DLS analysis shows soluble aggregates.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling with this compound. | Optimize the this compound to protein molar ratio. Perform a titration to find the lowest effective concentration.[1] | A high ratio can lead to the attachment of multiple PEG chains, altering the protein's properties and potentially causing aggregation. |
| Suboptimal buffer composition. | Add stabilizing excipients to the reaction buffer.[3] | These additives can help maintain protein solubility and prevent aggregation. |
| Copper-catalyzed reaction issues (for CuAAC). | - Degas the reaction mixture.[5]- Use a copper-chelating ligand (e.g., THPTA).[5][6]- Consider copper-free click chemistry (SPAAC) if possible.[7] | - Degassing removes oxygen, which can participate in the generation of ROS.- Ligands stabilize the copper(I) ion and can reduce its negative effects on the protein.- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) avoids the use of a copper catalyst altogether. |
| Long reaction times. | Monitor the reaction progress and stop it once the desired level of conjugation is achieved. | Prolonged exposure to reaction conditions can sometimes lead to the formation of aggregates. |
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the aggregation of a model protein during an this compound conjugation reaction. The values are illustrative and should be optimized for each specific system.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Protein Concentration | 1 mg/mL | 5 mg/mL | 10 mg/mL | Higher concentrations are expected to lead to a significant increase in aggregation. |
| pH | 6.0 | 7.4 | 8.5 | Aggregation is expected to be lowest at the pH of maximal protein stability (e.g., 7.4 for many proteins) and increase at more acidic or basic pH values. |
| This compound:Protein Molar Ratio | 2:1 | 10:1 | 50:1 | A higher molar excess of the PEG reagent is expected to increase the degree of labeling, which can lead to higher levels of aggregation. |
| Temperature | 4°C | 25°C | 37°C | Higher temperatures are expected to increase the rate of aggregation. |
| Additive | None | 50 mM Arginine | 5% Glycerol | The presence of stabilizing additives like arginine or glycerol is expected to significantly reduce aggregation compared to having no additive. |
Experimental Protocols
General Protocol for this compound Labeling of a Protein and Subsequent Click Chemistry (CuAAC)
This protocol provides a general workflow. It is crucial to optimize the conditions for your specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).[8]
-
Anhydrous DMSO or DMF
-
Alkyne-containing molecule for click chemistry
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Copper ligand (e.g., THPTA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the amine-free reaction buffer.
-
Adjust the protein concentration to an optimized value (e.g., 1-5 mg/mL).
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-100 mM).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess. Add the solution dropwise while gently mixing.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).
-
-
Removal of Excess this compound (Optional but Recommended):
-
Purify the azide-labeled protein using a desalting column or dialysis to remove unreacted this compound.
-
-
Click Chemistry Reaction (CuAAC):
-
To the azide-labeled protein, add the alkyne-containing molecule (typically in a 2-5 fold molar excess over the protein).
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and the copper ligand (e.g., THPTA) in a 1:2 molar ratio.
-
Add the catalyst premix to the protein-alkyne mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution to consume any unreacted reagents.
-
-
Purification:
-
Purify the final conjugate using size exclusion chromatography or another suitable method to remove excess reagents, catalyst, and any aggregates that may have formed.
-
Mandatory Visualization
Caption: Troubleshooting workflow for preventing aggregation in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating the effect of pH on the aggregation of two surfactant-like octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Technical Support Center: m-PEG2-Azide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the reaction efficiency of m-PEG2-azide and other PEG-azide linkers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound?
A1: The CuAAC reaction is generally robust and can be performed over a wide pH range, typically between 4 and 12.[1] However, for most bioconjugation applications, a neutral to slightly basic pH of 7 to 8 is recommended to ensure the stability of the biomolecules and the catalyst.[2] Starting with a phosphate-buffered saline (PBS) or HEPES buffer at a pH of 7.0 to 7.5 is a common and effective practice.[3]
Q2: How does pH affect strain-promoted azide-alkyne cycloaddition (SPAAC) reactions?
A2: The rate of SPAAC reactions can be significantly influenced by pH. Generally, higher pH values tend to increase reaction rates.[4][5] This is attributed to changes in the charge state of the reactants through protonation or deprotonation, which in turn affects their electronic properties and reactivity.[5][6] However, the specific effect can be buffer-dependent; for instance, one study observed this trend in most buffers but not in HEPES.[4][5]
Q3: Is the this compound linker itself stable at different pH values?
A3: The azide functional group is highly stable under most reaction conditions, including a wide pH range.[7][8] However, it is sensitive to strong acids, which can lead to the formation of toxic and explosive hydrazoic acid.[9][10] For bifunctional PEG-azide linkers, the stability of the second functional group is a critical consideration. For example, NHS esters are prone to hydrolysis at pH levels above 7, and chloroalkane groups can undergo hydrolysis under alkaline conditions (pH > 8.5).[9][10][11]
Q4: Can the choice of buffer, aside from its pH, impact my reaction efficiency?
A4: Yes, the type of buffer can influence reaction rates, particularly in SPAAC. For example, one study found that reaction rates in HEPES buffer (pH 7) were higher than in PBS (pH 7).[4][5] Additionally, some buffer components can interfere with the reaction. Tris buffer, for instance, contains a primary amine that could potentially react with other functional groups on your linker, such as an NHS ester.[10] Using non-nucleophilic buffers like PBS or HEPES is often recommended.[10]
Q5: My reaction yield is low. Could pH be the cause?
A5: Yes, suboptimal pH is a common reason for low reaction yields. For CuAAC, an incorrect pH can affect the stability and activity of the copper catalyst. For SPAAC, the pH directly influences the reaction kinetics.[6] It is also crucial to ensure that your biomolecules are stable and properly folded at the chosen pH. Refer to the troubleshooting guide below for more detailed steps.
Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reaction
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction pH is within the optimal range of 7-8 for bioconjugation.[2] Verify the pH of your buffer before starting the reaction. |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure a sufficient amount of a reducing agent like sodium ascorbate is present.[2] Prepare solutions fresh and consider degassing solvents.[12] |
| Ligand Issues | A copper-stabilizing ligand (e.g., THPTA) is highly recommended to protect the Cu(I) state and accelerate the reaction.[2] Ensure the correct ligand-to-copper ratio is used (typically 1-5 equivalents of ligand to copper).[12] |
| Poor Reagent Solubility | If reactants are not fully dissolved, the reaction will be inefficient. A co-solvent such as DMSO or DMF may be required.[2] |
| Degradation of Azide | Avoid strongly acidic conditions or the presence of reducing agents like DTT or TCEP, which can reduce the azide to an amine.[10] |
Issue 2: Slow or Incomplete SPAAC Reaction
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | SPAAC reactions are often faster at higher pH. Consider increasing the pH of the reaction buffer (e.g., to 8.0 or 8.5), ensuring your biomolecule remains stable.[4][5] |
| Buffer Effects | The reaction rate can be buffer-dependent. If using PBS, consider switching to HEPES, which has been shown to yield higher rate constants in some cases.[4][5] |
| Steric Hindrance | If the azide or alkyne is sterically hindered, the reaction can be slow. Increasing the reaction time or temperature (if compatible with your molecules) may help. Using a PEG linker can also reduce steric hindrance.[4] |
| Reactant Concentration | SPAAC is a second-order reaction, so the rate is dependent on the concentration of both the azide and the strained alkyne. If possible, increasing the concentration of the reactants can improve the reaction speed. |
| Hydrolysis of Cyclooctyne | Some strained alkynes, like DBCO, can slowly degrade in aqueous buffers. Ensure that stock solutions of DBCO and other cyclooctynes are stored properly and that reactions are not unnecessarily prolonged.[13] |
Quantitative Data: pH and Buffer Effects on SPAAC Rate Constants
The following table summarizes the effect of pH and buffer type on the second-order rate constants for a SPAAC reaction between an azide and sulfo-DBCO.
| Buffer | pH | Rate Constant (M⁻¹ s⁻¹) |
| PBS | 7 | 0.32 - 0.85[4][5] |
| HEPES | 7 | 0.55 - 1.22[4][5] |
| DMEM | N/A | 0.59 - 0.97[4][5] |
| RPMI | N/A | 0.27 - 0.77[4][5] |
| General Trend | Higher pH values generally increased reaction rates (except in HEPES buffer).[4][5] |
Experimental Protocols & Workflows
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-containing molecule to an azide-functionalized molecule like this compound.
-
Prepare Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
Copper Ligand (e.g., THPTA): 100 mM in deionized water.
-
Azide Molecule (e.g., this compound): 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne Molecule: 10 mM in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-containing molecule (1.0 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).
-
Add the reaction buffer (e.g., PBS at pH 7.4) to achieve the desired final concentration. A co-solvent like DMSO may be added if solubility is an issue.
-
Add the ligand solution (e.g., THPTA) to a final concentration of 1-5 times the copper concentration.
-
Add the CuSO₄ solution to a final concentration of 50-100 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate technique (e.g., LC-MS, SDS-PAGE).
-
Once complete, the product can be purified by methods such as dialysis, size exclusion chromatography, or HPLC.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for conjugating a strained alkyne (e.g., DBCO, BCN) to an azide-functionalized molecule.
-
Prepare Stock Solutions:
-
Azide Molecule (e.g., this compound): 10 mM in a suitable solvent (e.g., PBS pH 7.4-8.5, DMSO).
-
Strained Alkyne (e.g., DBCO-NHS ester): 10 mM in an organic solvent like DMSO.
-
-
Reaction Setup:
-
Dissolve your target molecule (e.g., a protein) in a reaction buffer (e.g., PBS at a pH between 7.4 and 8.5). Avoid buffers containing azides.[15]
-
If your target is not already azide-functionalized, react it with an azide-labeling reagent first, and purify.
-
Add the strained alkyne stock solution to the solution of the azide-functionalized molecule. A typical starting point is to use 2-4 fold molar excess of the strained alkyne.[15] Keep the final concentration of organic solvent (e.g., DMSO) below 20% if working with biomolecules.[15]
-
-
Incubation:
-
Incubate the reaction mixture. Reaction times can vary widely from 1 to 12 hours depending on the reactants and their concentrations. The reaction can be performed at room temperature or at 4°C for overnight incubations.[13]
-
-
Monitoring and Purification:
-
Monitor the reaction progress. The disappearance of the DBCO reactant can be tracked by UV-Vis spectroscopy at ~310 nm.[15]
-
Purify the final conjugate using an appropriate method to remove excess unreacted strained alkyne.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Catalyst Selection and Optimization for m-PEG2-Azide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing m-PEG2-azide in their chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions I can perform with this compound?
This compound is a versatile reagent primarily used for two types of bioorthogonal "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of this compound with a terminal alkyne.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][2]
Q2: Which type of click chemistry reaction should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on the nature of your experiment, particularly the sensitivity of your biomolecules to copper.
-
CuAAC is generally faster and uses readily available reagents. However, the copper(I) catalyst can be cytotoxic, which may be a concern for in vivo applications or when working with sensitive proteins.[3]
-
SPAAC is a copper-free alternative, making it highly biocompatible and suitable for live-cell labeling and in vivo studies.[3][4][5] The trade-off is that the reagents (strained alkynes) can be more complex and the reaction kinetics might be slower compared to CuAAC.
Q3: My CuAAC reaction is giving a low yield. What are the common causes?
Low yields in CuAAC reactions are often attributed to a few key factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.[6]
-
Reagent Quality and Degradation: The purity and stability of your this compound, alkyne-containing molecule, and reducing agent are critical. The azide group can be susceptible to reduction under certain conditions.[6][7]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reactant concentrations can significantly impede the reaction.[6]
-
Presence of Interfering Functional Groups: Strong chelating agents or high concentrations of thiols in your sample can sequester the copper catalyst.[8]
Q4: How can I prevent the oxidation of the copper catalyst in my CuAAC reaction?
To maintain the active Cu(I) state of your catalyst, it is crucial to minimize its exposure to oxygen.[6] This can be achieved by:
-
Degassing Solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[6]
-
Using a Reducing Agent: Sodium ascorbate is commonly used to reduce any Cu(II) back to the active Cu(I) state. It is recommended to use a freshly prepared solution.[6][7]
-
Employing a Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine) can protect the Cu(I) from oxidation and improve reaction efficiency.[8][9]
-
Working Under an Inert Atmosphere: For highly sensitive reactions, conducting the experiment in a glovebox is beneficial.[6]
Q5: I suspect my this compound has degraded. What are the signs and how can I avoid it?
A common degradation pathway for azides is their reduction to a primary amine.[7] This can be caused by:
-
Presence of Reducing Agents: Avoid strong reducing agents like LiAlH₄ and catalytic hydrogenation (e.g., H₂, Pd/C).[7] Phosphines, such as triphenylphosphine (PPh₃), will also readily reduce azides.[7]
-
Thiols: High concentrations of thiols, especially at elevated temperatures or over long reaction times, can slowly reduce the azide group.[7]
To avoid degradation, store your this compound at -20°C in a moisture-free environment and protect it from repeated freeze-thaw cycles.[5]
Q6: I am having difficulty purifying my final PEGylated product. What are some effective methods?
The purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents.[6] Consider the following strategies:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating larger PEGylated molecules from smaller impurities like excess reagents and catalyst.[6]
-
Dialysis or Ultrafiltration: For high molecular weight products, these techniques can efficiently remove small molecule impurities.[6][10]
-
Precipitation: If there is a significant solubility difference between your product and the starting materials, precipitation by adding a non-solvent can be an effective purification step.[6]
-
Reverse Phase Chromatography (HPLC): This can be used for more challenging separations, but optimization of the solvent system is often required.
Troubleshooting Guides
Low Yield in CuAAC Reactions
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly; use a fresh solution of sodium ascorbate; work under an inert atmosphere.[6] |
| Poor reagent quality | Verify the purity and integrity of your this compound and alkyne using analytical methods. | |
| Inappropriate solvent | Ensure all reactants are fully dissolved. A mixture of an aqueous buffer and a co-solvent like DMSO can be effective.[7] | |
| Low to moderate yield | Insufficient reducing agent | Increase the concentration of sodium ascorbate. A 3- to 10-fold excess is often recommended.[6] |
| Suboptimal catalyst concentration | Titrate the concentration of the copper sulfate and ligand. | |
| Reaction time is too short | Monitor the reaction progress using LC-MS or TLC and allow it to proceed to completion.[7] | |
| Product degradation or aggregation | Oxidation of biomolecules | Use a stabilizing ligand for the copper catalyst.[8] Ensure the reaction is performed at an appropriate pH and temperature. |
| Presence of reactive oxygen species | The use of a copper-binding ligand can also protect biomolecules from oxidation.[8] |
Unwanted Side Reactions
| Symptom | Potential Cause | Suggested Solution |
| Mass increase of 2 Da in starting material | Reduction of the azide group to an amine | Avoid phosphines and strong reducing agents in your synthetic route.[7] Be cautious with high concentrations of thiols.[7] |
| Unidentified byproducts | Reaction of other functional groups with the catalyst or reagents | Ensure the azide and alkyne are the most reactive groups under the chosen conditions. Protect other sensitive functional groups if necessary. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating an alkyne-containing molecule to this compound. Optimization may be required for specific substrates.
1. Preparation of Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.
-
Ligand (e.g., THPTA): 200 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare this solution fresh before each use).
-
This compound and Alkyne Substrate: Dissolve in a suitable buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a co-solvent like DMSO to ensure complete dissolution.
2. Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
-
Let the mixture stand for 2-3 minutes. This allows for the formation of the Cu(II)-ligand complex.
3. Conjugation Reaction:
-
In a new reaction tube, combine the this compound and the alkyne-containing molecule. A slight excess (1.1-2.0 equivalents) of the alkyne is often used.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[7]
4. Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Protect the reaction from light, as light can contribute to the generation of reactive oxygen species.[7]
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
5. Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove excess reagents and the catalyst.[7]
Visualizations
Experimental Workflow for CuAAC Reaction
Caption: Workflow for a typical CuAAC reaction.
Troubleshooting Logic for Low CuAAC Yield
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
common mistakes to avoid in m-PEG2-azide bioconjugation
Welcome to the technical support center for m-PEG2-azide bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during bioconjugation experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile PEG linker primarily used in bioconjugation and drug delivery. Its azide group allows for highly specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions are used to conjugate the PEG linker to molecules containing alkyne groups, including proteins, peptides, oligonucleotides, and small molecules.[4][5] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][6] this compound is also a common building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][7]
Q2: How should I store and handle this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For the neat compound, storage at low temperatures (-20°C) in a dry, dark environment under an inert atmosphere (nitrogen or argon) is essential to prevent degradation.[8][9] The compound is stable under these recommended storage conditions.[10] When dissolved in a solvent, its stability is reduced, so it is advisable to prepare solutions fresh.[11] If storage of a stock solution is necessary, it should be stored at ultra-low temperatures (-80°C for up to 6 months).[10] Avoid strong acids, alkalis, and strong oxidizing or reducing agents as they are incompatible.[10]
Q3: What are the key differences between CuAAC and SPAAC reactions for this compound conjugation?
A3: Both CuAAC and SPAAC are "click chemistry" reactions that form a stable triazole linkage between an azide (like this compound) and an alkyne. The key differences are:
-
Catalyst: CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12][13] SPAAC, on the other hand, is a copper-free reaction and relies on the use of a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[1][2][3]
-
Reaction Speed: CuAAC reactions are generally faster than SPAAC reactions.[12]
-
Biocompatibility: The copper catalyst used in CuAAC can be toxic to cells and can cause aggregation or degradation of biomolecules like proteins due to the generation of reactive oxygen species (ROS).[1] SPAAC avoids copper toxicity, making it more suitable for applications in living systems.[12]
-
Reaction Partners: CuAAC works with terminal alkynes, while SPAAC requires more complex, strained alkynes like DBCO.[2][3]
Troubleshooting Guides
Low Reaction Yield
Low yield is a frequent issue in this compound bioconjugation. The following table outlines potential causes and suggested solutions for both CuAAC and SPAAC reactions.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Formation (CuAAC) | Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by oxygen.[12] | Degas all solvents and solutions thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon). Use fresh sodium ascorbate solution.[12] |
| Poor Reagent Quality: Degradation of this compound, the alkyne-containing molecule, or the reducing agent.[12] | Verify the purity and integrity of all reagents using analytical methods (e.g., NMR, MS). Use a fresh bottle of sodium ascorbate or a freshly prepared solution.[12] | |
| Suboptimal Reactant Ratio: Incorrect stoichiometry between the azide and alkyne. | A slight excess (1.1 to 1.5 equivalents) of the less precious reactant can help drive the reaction to completion.[12] For biomolecule conjugations, a 2-fold excess of the cargo-azide may be needed.[14] | |
| Steric Hindrance: The reaction site on one or both molecules is not easily accessible. | Increase the reaction temperature (e.g., to 40-50°C) or prolong the reaction time.[12] Consider using a longer PEG linker if steric hindrance is a significant issue.[12] | |
| Low or No Product Formation (SPAAC) | Low Reagent Concentration: The reaction rate is concentration-dependent, and very low concentrations can lead to extremely slow reactions.[15] | Increase the concentration of the reactants if possible. Perform a test reaction at a smaller scale with higher concentrations.[15] |
| Hydrolysis of DBCO reagent: If using a DBCO-NHS ester for labeling, it can hydrolyze in aqueous buffers. | Dissolve the DBCO-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and add it to the reaction mixture.[16] | |
| Presence of Azide in Buffers: Buffers containing sodium azide (a common preservative) will react with and deplete the DBCO reagent.[16][17] | Use azide-free buffers (e.g., PBS) for the reaction and purification steps.[16][17] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound bioconjugation.
Side Reactions and Impurities
The presence of unexpected byproducts or impurities can complicate analysis and purification.
| Symptom | Potential Cause | Suggested Solution |
| Biomolecule Degradation or Aggregation (CuAAC) | Reactive Oxygen Species (ROS): The Cu(I)/ascorbate system can generate ROS in the presence of oxygen, which can damage proteins.[1] | Use a copper-chelating ligand (e.g., THPTA, TBTA) to accelerate the reaction and protect the biomolecule.[4][12] Ensure the reaction is thoroughly degassed. |
| Disappearance of Azide Group | Reduction to an Amine: The azide group can be reduced to a primary amine in the presence of certain reducing agents (e.g., DTT, TCEP) or phosphines.[1] | Avoid using strong reducing agents that are incompatible with azides. If a reduction step is necessary, choose a milder reagent.[1] |
| Irreversible Binding of Product to Purification Column | Interaction with Support Matrix: Azide-modified surfaces have been shown to sometimes cause irreversible binding of proteins like IgG.[18] | If purifying an azide-containing intermediate, be aware of this potential issue. Consider end-capping residual azide groups after ligand immobilization if applicable.[18] |
Purification Challenges
Purifying PEGylated conjugates can be challenging due to their physical properties.[12]
| Symptom | Potential Cause | Suggested Solution |
| Broad Peaks or Streaking in Chromatography | Properties of PEGylated Compounds: The PEG chain can lead to poor chromatographic behavior.[7][12] | Optimize the chromatography method. For Reverse-Phase HPLC (RP-HPLC), adjust the gradient. Consider alternative techniques like Size-Exclusion Chromatography (SEC) if there is a significant size difference between the product and impurities, or Hydrophobic Interaction Chromatography (HIC).[7] |
| Co-elution of Product and Starting Material | Similar Polarity: The desired conjugate and unreacted starting materials may have very similar polarities.[7] | Modify the HPLC gradient to improve resolution.[7] An orthogonal purification method (e.g., switching from RP-HPLC to SEC) may be necessary.[7] |
| Low Recovery from Chromatography | Irreversible Binding to Column: The conjugate may be binding irreversibly to the column material.[7] | Ensure the chosen stationary and mobile phases are appropriate for your conjugate's properties. Test different column chemistries.[7] |
| Residual Copper Catalyst | Incomplete Removal during Work-up: Copper can remain bound to the product. | During the work-up, use a copper-chelating agent or a specialized resin to scavenge the metal.[7] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-containing molecule to this compound. Optimization of concentrations and reaction times may be necessary.
1. Preparation of Stock Solutions:
-
This compound and Alkyne-molecule: Dissolve in a suitable degassed solvent (e.g., DMSO, DMF, or a buffer/co-solvent mixture like PBS/DMSO).[1][12]
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[1]
-
Ligand (e.g., THPTA): Prepare a 200 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh as it can oxidize over time.[1][12]
2. Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the alkyne-containing molecule solution. A typical molar ratio is 1:1.1 to 1:1.5 (azide:alkyne).[12]
-
Add the ligand solution. A common ratio is 1-5 equivalents of ligand to copper.[12]
-
Add the CuSO₄ solution. The final concentration of copper is typically 1-10 mol%.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 1-5 mM.[1]
3. Reaction and Monitoring:
-
Seal the reaction vessel and stir the mixture at room temperature.[12]
-
If the reaction is slow, it can be gently heated to 40-50°C.[12]
-
Monitor the reaction progress by an appropriate method such as TLC or LC-MS. Reaction times can range from 1 to 24 hours.[12]
4. Work-up and Purification:
-
Once the reaction is complete, the crude mixture can be purified. The method will depend on the properties of the product.
-
Common purification techniques include RP-HPLC, SEC, or precipitation.[7][12]
Experimental Workflow for CuAAC
Caption: General experimental workflow for CuAAC bioconjugation.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for conjugating a DBCO-containing molecule with this compound.
1. Reagent Preparation:
-
Dissolve the DBCO-containing molecule and this compound in a suitable azide-free buffer (e.g., PBS, pH 7.4).[17] Co-solvents like DMSO (up to 20%) can be used if necessary to aid solubility.[17]
2. Reaction Setup:
-
Mix the DBCO-containing molecule with a 1.5 to 10-fold molar excess of the this compound.[16]
3. Incubation:
-
Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C.[16][17] Reaction times can vary depending on the specific reactants and their concentrations.
4. Monitoring and Purification:
-
The reaction can be monitored by observing the decrease in the DBCO absorbance peak around 310 nm using UV-Vis spectroscopy.[17]
-
Purify the conjugate using an appropriate method such as HPLC or SEC to remove excess reagents.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Azide-PEG2-Azide - CD Bioparticles [cd-bioparticles.net]
- 9. This compound, 215181-61-6 | BroadPharm [broadpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Optimization of a ligand immobilization and azide group endcapping concept via "Click-Chemistry" for the preparation of adsorbents for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removing Excess Copper Catalyst from Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my reaction mixture?
A1: Residual copper can be detrimental for several reasons. Copper ions can exhibit cytotoxicity, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream processes, such as fluorescence-based assays or subsequent catalytic transformations. Furthermore, the presence of copper can compromise the stability and purity of your final product. For many applications, especially in drug development and materials science, reducing copper levels to parts-per-million (ppm) is often a regulatory necessity.[2]
Q2: What are the most common methods for removing copper catalysts?
A2: The most prevalent methods for copper removal include:
-
Aqueous washes with chelating agents: This involves using agents like EDTA, aqueous ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted into an aqueous phase.[3]
-
Solid-phase scavenging: This technique utilizes solid-supported scavengers or resins that selectively bind to copper, allowing for simple removal by filtration.[1]
-
Precipitation: This method involves inducing the precipitation of copper salts, which can then be separated from the reaction mixture by filtration.[1]
-
Column chromatography: Silica gel or alumina chromatography can be effective in removing copper along with other impurities.[2]
The best method depends on the properties of your target molecule, such as its solubility and stability.[2]
Q3: My triazole product seems to have a high affinity for copper, making it difficult to remove. What should I do?
A3: The nitrogen atoms in the triazole ring can coordinate with copper ions, making removal challenging.[2] In such cases, using a strong chelating agent like EDTA in your aqueous wash is recommended.[2] Alternatively, employing specialized solid-phase scavengers with a high affinity for copper can be very effective.[2]
Q4: My product is a large biomolecule. How can I remove the copper catalyst?
A4: For macromolecular products such as proteins or large polymers, dialysis against a buffer containing a chelating agent like EDTA is an effective method.[1][4][5] This process removes the small copper-EDTA complexes while retaining your larger product.[1] Size exclusion chromatography is another viable option to separate the large product from the smaller copper complexes.[1]
Q5: Can I avoid the copper removal step altogether?
A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that does not require a copper catalyst.[2][6] This eliminates the need for a copper removal step.[2] However, the synthesis of the strained cyclooctynes required for these reactions can be more complex and expensive.[2]
Troubleshooting Guide
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
| Possible Cause | Troubleshooting Step |
| Incomplete copper complexation. | Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[2] |
| The triazole product is strongly chelating the copper. [2] | Use a more potent chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[2] |
| The pH of the aqueous wash is not optimal for chelation. | Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Always test the pH stability of your product on a small scale first.[2] |
Problem 2: Low Product Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during aqueous washes. | If your product has some water solubility, it may be partitioning into the aqueous layer. Reduce the number of washes or use a saturated brine wash to decrease the aqueous solubility of your product. |
| Product adsorption onto the solid-phase scavenger. | Some products can non-specifically bind to the scavenger resin. Reduce the contact time with the resin by performing a time-course experiment to find the minimum time needed for sufficient copper removal.[1] |
| Product degradation. | Ensure that the pH and other conditions during the workup are compatible with your product's stability. |
Problem 3: The Solid-Phase Scavenger is Not Effectively Removing Copper
| Possible Cause | Troubleshooting Step |
| Insufficient amount of scavenger. | Increase the equivalents of the scavenger resin relative to the copper catalyst. |
| Poor mixing of the resin with the reaction mixture. | Ensure vigorous stirring to maintain a good suspension of the resin in the reaction mixture. |
| The scavenger is not suitable for your solvent system. | Consult the manufacturer's instructions to ensure the scavenger is compatible with your reaction solvent. |
Data on Copper Removal Efficiency
The efficiency of copper removal can vary significantly depending on the chosen method and the nature of the product. The following table summarizes typical residual copper levels achieved with different techniques.
| Purification Method | Typical Residual Copper Level (ppm) | Product Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 | 5 - 15% | Simple and inexpensive. | May not achieve very low copper levels; can be less effective if the product strongly chelates copper.[2] |
| Aqueous Wash (EDTA) | < 100 | 5 - 15% | More effective than ammonium chloride for tightly bound copper.[2] | Can be slow and may require pH adjustment.[2] |
| Silica Gel Chromatography | < 50 | 10 - 30% | Can remove other impurities simultaneously. | Can be time-consuming and may lead to significant product loss on the column.[2] |
| Solid-Phase Scavengers | < 10 | 5 - 20% | High efficiency and selectivity for copper. Simple filtration-based removal. | Can be more expensive than simple aqueous washes. |
| Precipitation | Variable | 10 - 25% | Can be effective for large-scale reactions. | May not be suitable for all products; can be difficult to remove all precipitate. |
Note: These values are representative and can vary depending on the specific reaction conditions and the properties of the triazole product.
Experimental Protocols
Protocol 1: EDTA Wash for Copper Removal
This protocol is suitable for products that are soluble in an organic solvent and insoluble in water.
-
Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. The pH of the EDTA solution can be adjusted to ~8 with a base like sodium bicarbonate to improve chelation.[2]
-
Separation: Shake the separatory funnel vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[2] Drain the aqueous layer.
-
Repeat: Repeat the aqueous wash two to three more times, or until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Using a Solid-Phase Copper Scavenger
This protocol is useful for a wide range of products and solvent systems.
-
Scavenger Selection: Choose a scavenger resin that is compatible with your solvent and has a high affinity for copper (e.g., resins with thiourea or amine functionalities).
-
Addition to Reaction Mixture: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[2]
-
Stirring: Stir the mixture at room temperature for 1-3 hours. The optimal scavenging time may need to be determined experimentally.[2]
-
Filtration: Filter the mixture to remove the resin.
-
Rinsing and Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[2]
Protocol 3: Copper Removal by Precipitation
This method is generally used when the product is highly soluble in the reaction solvent and other methods are less effective.
-
Choice of Precipitating Agent: A common approach is to convert the copper catalyst into an insoluble form. For example, adding a base like sodium hydroxide can precipitate copper(II) hydroxide, or sodium carbonate can be used to precipitate copper(II) carbonate.[1]
-
Precipitation: Slowly add the precipitating agent to the reaction mixture with stirring. The formation of a solid precipitate should be observed.
-
Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the precipitated copper salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, which may require further purification.
Visual Workflows
Caption: Workflow for copper removal using an aqueous wash with a chelating agent.
Caption: Workflow for copper removal using a solid-phase scavenger.
References
stability issues of m-PEG2-azide in aqueous buffers
Welcome to the technical support center for m-PEG2-azide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for what is it used?
A1: this compound is a short-chain polyethylene glycol (PEG) linker containing a terminal azide group.[1] It is commonly used as a hydrophilic spacer in bioconjugation and drug delivery applications. The azide group allows for highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages with alkyne-modified molecules.[1]
Q2: How stable is the azide functional group in aqueous buffers?
A2: The azide group is generally very stable across a wide range of aqueous buffer conditions, typically between pH 4 and 12. It is resistant to hydrolysis and mild oxidizing or reducing conditions commonly found in biological systems. This high stability and selectivity are key advantages for its use in bioconjugation.
Q3: What conditions can degrade this compound?
A3: The primary stability concerns for the azide group are:
-
Reducing Agents: The azide group can be reduced to a primary amine by reagents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and phosphines like triphenylphosphine (PPh₃) via the Staudinger reaction.
-
Strong Acids: Exposure to strong acids can lead to the formation of hydrazoic acid, which is volatile and potentially explosive. It is recommended to work within a pH range of 5.0-10.0.
-
Prolonged Exposure to Light and Heat: While generally stable, prolonged exposure to high temperatures and UV light should be avoided to prevent potential decomposition.
Q4: Is the PEG linker portion of this compound stable?
A4: Yes, the polyethylene glycol (PEG) backbone is known for its high chemical stability and water solubility. The ether linkages within the PEG chain are generally robust and not susceptible to hydrolysis in typical aqueous buffer conditions.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. If a stock solution is prepared in an anhydrous organic solvent like DMSO or DMF, it should also be stored at -20°C or -80°C and subjected to minimal freeze-thaw cycles. For experiments, it is always best to prepare fresh aqueous buffer solutions of the linker immediately before use.
Stability Summary
The following table summarizes the stability of this compound under various conditions.
| Parameter | Condition | Stability | Recommendations & Remarks |
| pH | pH 4-12 | Generally Stable | Avoid strong acids. Optimal performance is typically between pH 5.0 and 10.0. |
| Temperature | -20°C to 37°C | Stable | Long-term storage at -20°C is recommended. Avoid prolonged incubation at elevated temperatures. |
| Reducing Agents | DTT, TCEP, Phosphines | Unstable | Avoid the presence of these agents. If necessary, perform the azide reaction before introducing them. |
| Buffer Components | PBS, HEPES, Borate | Generally Stable | Most common biological buffers are compatible. Avoid buffers containing components that can act as strong reducing agents. |
| Light | UV and prolonged light | Potentially Unstable | Protect from light during storage and reactions to prevent photolysis. |
Troubleshooting Guide
Problem 1: Low or no reactivity of this compound in a click chemistry reaction.
| Potential Cause | Troubleshooting Step |
| Degradation of Azide Group | Ensure that your reaction buffer does not contain reducing agents like DTT or TCEP. If their presence is unavoidable, consider increasing the concentration of this compound or performing the azide conjugation step prior to the introduction of the reducing agent. |
| Improper Storage | Verify that the solid this compound has been stored at -20°C and protected from moisture. If using a stock solution, ensure it has not undergone multiple freeze-thaw cycles. Prepare fresh aqueous solutions for each experiment. |
| Inactive Catalyst (for CuAAC) | For copper-catalyzed reactions, ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state. Degas buffers to remove oxygen. |
Problem 2: Appearance of an unexpected product with a mass corresponding to the amine.
| Potential Cause | Troubleshooting Step |
| Reduction of Azide | This indicates the azide group has been reduced to a primary amine (-NH₂). Review all buffers and reagents for the presence of reducing agents (DTT, TCEP, phosphines). Even some thiol-containing compounds can slowly reduce azides over long incubation times. |
Visualizing Stability and Troubleshooting
The following diagrams illustrate the primary degradation pathway of concern for this compound and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation of this compound to an amine by a reducing agent.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To monitor the degradation of this compound over time when incubated in an aqueous buffer under defined conditions (e.g., pH, temperature).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a suitable detector for non-UV active compounds (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), optional mobile phase modifier
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
-
Incubation:
-
Add a defined volume of the this compound stock solution to the aqueous buffer of interest to achieve a final concentration of 1 mg/mL.
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect from light.
-
-
Sample Analysis by HPLC:
-
At each time point, take one aliquot and inject it into the HPLC system.
-
HPLC Method (Example):
-
Column: C18 reverse-phase
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: CAD, ELSD, or MS
-
Note: The HPLC method should be optimized for the specific system and column used.
-
-
-
Data Analysis:
-
Analyze the chromatograms for each time point.
-
The stability of this compound is determined by the decrease in the peak area of the intact molecule over time.
-
Monitor for the appearance of new peaks, which would indicate degradation products. If using an MS detector, the mass of these new peaks can help identify the degradation pathway.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
References
Validation & Comparative
A Comparative Guide to m-PEG2-azide Conjugation Analysis by LC-MS
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. The use of discrete PEG (dPEG®) linkers, such as m-PEG2-azide, offers significant advantages in characterization and purity over traditional polydisperse PEGs. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data from liquid chromatography-mass spectrometry (LC-MS) analysis, to aid in the selection of the optimal bioconjugation strategy.
This guide will delve into the performance of this compound, particularly in the context of "click chemistry," and compare it with commonly used amine-reactive N-hydroxysuccinimide (NHS) ester linkers. We will explore the impact of linker choice on conjugation efficiency, byproduct formation, and the ease of analytical characterization.
Performance Comparison: this compound vs. Amine-Reactive Linkers
The choice of conjugation chemistry significantly impacts the outcome of PEGylation. While traditional methods often rely on the reaction of NHS esters with primary amines on proteins and peptides, the advent of bioorthogonal chemistries like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, has provided a powerful alternative.
Key Advantages of this compound and Click Chemistry:
-
Specificity and Bioorthogonality: The azide group of this compound is highly selective and reacts specifically with alkyne-modified biomolecules. This "bioorthogonal" nature means the reaction does not interfere with other functional groups present in complex biological samples, leading to fewer side products.[1]
-
High Efficiency and Yield: Click chemistry is known for its high reaction efficiency, often exceeding 95%, and proceeds under mild, aqueous conditions, which is beneficial for maintaining the integrity of sensitive biomolecules.[2][3]
-
Stability of the Triazole Linkage: The resulting 1,2,3-triazole linkage formed through click chemistry is highly stable under physiological conditions, ensuring the integrity of the conjugate.[3]
-
Versatility: The modular nature of click chemistry allows for a "two-step" labeling strategy. A biomolecule can first be functionalized with an alkyne, and then the this compound can be "clicked" on. This approach is particularly useful for creating complex bioconjugates.[3]
Comparison with NHS Ester Linkers:
N-hydroxysuccinimide (NHS) ester linkers are widely used for their ability to react with primary amines (e.g., lysine residues and the N-terminus) on proteins to form stable amide bonds.[4] While this is a robust and high-yield conjugation method, it has some limitations compared to the click chemistry approach with this compound:
-
Lack of Site-Specificity: NHS ester reactions typically target all accessible primary amines, leading to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. This heterogeneity can complicate characterization and may impact the biological activity of the conjugate.
-
Potential for Side Reactions: NHS esters can be susceptible to hydrolysis in aqueous buffers, which competes with the desired conjugation reaction. Buffers containing primary amines, such as Tris, must be avoided.[1]
The use of a discrete PEG linker like this compound, which has a precise molecular weight, further simplifies LC-MS analysis compared to polydisperse PEGs. Polydisperse PEGs result in a complex mixture of conjugates that are difficult to resolve chromatographically and produce convoluted mass spectra, making it challenging to determine the exact composition of the product.[2][5] In contrast, the single molecular weight of this compound leads to well-defined peaks in both the chromatogram and the mass spectrum, allowing for straightforward characterization and quantification.[2]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of azide-alkyne click chemistry with NHS ester conjugation for bioconjugation.
| Parameter | Azide-Alkyne Click Chemistry (with this compound) | NHS Ester Conjugation | Reference |
| Typical Conjugation Efficiency | >95% | High, but can be variable depending on conditions | [2][3] |
| Reaction Specificity | High (Azide reacts only with Alkyne) | Moderate (Reacts with all accessible primary amines) | [1] |
| Byproduct Formation | Minimal | Potential for hydrolysis and multiple conjugation species | |
| Resulting Linkage Stability | Very High (Stable Triazole) | High (Stable Amide Bond) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to an alkyne-modified peptide via click chemistry and a comparative protocol for labeling a peptide with an m-PEG2-NHS ester.
Protocol 1: this compound Conjugation to an Alkyne-Modified Peptide via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to a peptide containing an alkyne group.
Materials:
-
Alkyne-modified peptide
-
This compound[6]
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution with a 5 to 10-fold molar excess of the this compound stock solution.
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently vortex the mixture and incubate at room temperature for 1-4 hours, protected from light.[3]
-
-
Purification:
-
Purify the this compound conjugated peptide from excess reagents and catalyst using reversed-phase HPLC.
-
Protocol 2: LC-MS Analysis of this compound Conjugated Peptide
This protocol outlines the analysis of the purified conjugate by reverse-phase LC-MS to confirm conjugation and assess purity.
Materials:
-
Purified this compound conjugated peptide
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Reconstitute the purified and lyophilized peptide conjugate in Mobile Phase A to a suitable concentration for LC-MS analysis (e.g., 0.1 mg/mL).
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptides using a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes) at a flow rate of 0.3 mL/min.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected masses of the unconjugated and conjugated peptides.
-
Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra for peptide identification and confirmation of the modification site.
-
-
Data Analysis:
-
Process the LC-MS data to identify the peaks corresponding to the unconjugated alkyne-peptide and the this compound conjugated peptide.
-
Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated species.
-
Analyze the MS/MS data to confirm the structure of the conjugated peptide.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the LC-MS analysis of this compound conjugation.
Caption: Experimental workflow for this compound conjugation and LC-MS analysis.
Caption: Comparison of click chemistry and NHS ester conjugation pathways.
Conclusion
The LC-MS analysis of biomolecules conjugated with this compound via click chemistry offers significant advantages over traditional methods using polydisperse PEGs and less specific chemistries like NHS ester reactions. The use of a discrete PEG linker simplifies the analytical workflow, leading to cleaner chromatograms and mass spectra, which facilitates accurate characterization and quantification. The high efficiency, specificity, and stability of the click reaction make this compound an excellent choice for researchers seeking to develop well-defined and highly pure PEGylated biomolecules for a wide range of applications in research and drug development.
References
- 1. interchim.fr [interchim.fr]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enovatia.com [enovatia.com]
- 6. This compound, 215181-61-6 | BroadPharm [broadpharm.com]
A Head-to-Head Comparison: m-PEG2-azide vs. NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for applications ranging from diagnostics to therapeutic development. The choice of conjugation chemistry can significantly impact the outcome of an experiment, affecting labeling efficiency, protein function, and the homogeneity of the final product. This guide provides an objective comparison between two prevalent protein labeling strategies: the classic N-hydroxysuccinimide (NHS) ester chemistry and the more recent m-PEG2-azide-based "click chemistry." We will delve into their respective mechanisms, provide supporting experimental data, and offer detailed protocols to aid in the selection of the optimal method for your research needs.
Introduction to Protein Labeling Chemistries
Protein labeling involves the covalent attachment of a molecule, such as a fluorescent dye, biotin, or a drug, to a target protein. The ideal labeling method should be highly efficient, specific, and gentle enough to preserve the protein's native structure and function.
NHS Ester Chemistry: This long-established method targets primary amines, specifically the ε-amine of lysine residues and the N-terminal α-amine of the protein. The NHS ester reacts with these nucleophilic amines under slightly alkaline conditions to form a stable amide bond. Due to the abundance of lysine residues on the surface of most proteins, NHS ester chemistry often results in a heterogeneous population of labeled proteins, with varying numbers of labels attached at different locations. This lack of specificity can potentially impact protein function if labeling occurs at or near an active site or binding interface.[1][2]
This compound and Click Chemistry: This approach represents a more modern and targeted strategy for protein labeling. It is a two-step process that falls under the umbrella of "bio-orthogonal chemistry," meaning the reactions can occur in a biological environment without interfering with native cellular processes.[3]
-
Introduction of the Azide Handle: First, an azide group is introduced into the protein. This can be achieved in several ways. One common method is to use an Azido-PEG2-NHS ester, which reacts with primary amines in a similar fashion to traditional NHS esters.[4] However, to achieve greater site-specificity, alternative methods can be employed, such as using m-PEG2-maleimide to target less abundant cysteine residues or employing enzymatic methods to install an azide-containing unnatural amino acid at a specific site.[5][6][7] The short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
-
Click Chemistry Reaction: The azide-functionalized protein is then reacted with a molecule of interest that contains a complementary alkyne group. This reaction, termed "click chemistry," is highly specific and efficient.[8] There are two main types:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst to form a stable triazole linkage. While very effective, the potential cytotoxicity of copper makes it more suitable for in vitro applications.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[3][11][12]
-
Quantitative Comparison of Labeling Methods
The choice between NHS ester and this compound labeling often comes down to the desired level of specificity, efficiency, and the need to preserve protein function. The following tables summarize available quantitative data from various studies to facilitate a direct comparison.
| Parameter | NHS Ester Labeling | This compound (Click Chemistry) | Source(s) |
| Target Residues | Primary amines (Lysine, N-terminus) | Site-specifically introduced azides (via modified Lys, Cys, or unnatural amino acids) | [1][2][5] |
| Specificity | Low (random labeling of multiple sites) | High (site-specific) | [1][13] |
| Homogeneity of Labeled Product | Heterogeneous | Homogeneous | [1] |
| Reaction Steps | One step | Two steps | [2] |
| Biocompatibility | Good (in vitro) | Excellent (SPAAC is suitable for live cells) | [3][11] |
| Metric | NHS Ester Labeling | This compound (Click Chemistry) | Source(s) |
| Typical Labeling Efficiency | 20-35% (can be influenced by protein concentration and pH) | ~99% (for the click reaction step) | [14][15] |
| Protein Recovery | Generally good, but purification to isolate specific conjugates can be challenging. | High, with easier purification of the homogeneous product. | |
| Impact on Protein Function | Can be significant due to random modification, potentially leading to loss of activity. | Minimal, as labeling occurs at a predetermined, non-critical site. A site-specific approach showed a 2.3-fold increase in cell binding compared to random NHS labeling. | [1] |
| Non-specific Labeling | High potential for off-target labeling of accessible amines. | Very low. A modified NHS ester strategy for site-specific labeling showed <5% non-specific labeling. | [16] |
Experimental Workflows and Reaction Pathways
To visualize the differences in the experimental procedures, the following diagrams illustrate the workflows and chemical reactions for both NHS ester and this compound labeling.
The chemical reactions underlying these processes are distinct in their specificity and mechanism.
Detailed Experimental Protocols
Protocol 1: Protein Labeling with NHS Ester
This protocol is a general guideline for labeling a protein with a generic NHS ester reagent.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
NHS ester of the label (e.g., fluorescent dye, biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the labeling reaction.
-
Adjust pH: Add 1 M NaHCO₃ to the protein solution to achieve a final pH of 8.3-8.5. This is the optimal pH for the reaction of NHS esters with primary amines.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[2]
-
Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.
Protocol 2: Two-Step Protein Labeling with this compound via Click Chemistry (SPAAC)
This protocol describes the introduction of an azide handle using an Azido-PEG2-NHS ester followed by a copper-free click reaction.
Step 2a: Azide Functionalization of the Protein
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
Azido-PEG2-NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column
Procedure:
-
Protein and Reagent Preparation: Follow steps 1-3 from Protocol 1, using Azido-PEG2-NHS ester as the reagent.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG2-NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the azide-functionalized protein using a desalting column or dialysis to remove excess reagent. The resulting protein-azide conjugate is now ready for the click reaction.
Step 2b: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized protein from Step 2a
-
DBCO- or BCN-functionalized label of interest
-
PBS, pH 7.4
Procedure:
-
Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein with a 1.5- to 3-fold molar excess of the DBCO- or BCN-functionalized label in PBS.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times can be optimized depending on the specific cyclooctyne used.[12]
-
Purification: Purify the final labeled protein conjugate using size-exclusion chromatography to remove any unreacted alkyne-label.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.
Conclusion
The choice between this compound and NHS ester for protein labeling is a critical decision that depends on the specific requirements of the application.
NHS ester chemistry is a simple, one-step method that is suitable for applications where a high degree of specificity is not required and potential impacts on protein function are acceptable. Its major drawback is the production of a heterogeneous mixture of labeled proteins.
This compound-based click chemistry , on the other hand, offers a highly specific and efficient two-step approach that results in a homogeneous, well-defined product. The bio-orthogonality of the click reaction, particularly the copper-free SPAAC variant, makes it the superior choice for applications requiring high precision, preservation of protein function, and for labeling in complex biological environments, including live cells. While it involves an additional step, the benefits of site-specificity and product homogeneity often outweigh this consideration for demanding research and therapeutic applications.
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Principles of Protein Labeling Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aboligo.com [aboligo.com]
- 13. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Validation of m-PEG2-azide Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount for the development of novel therapeutics, diagnostics, and research tools. The use of methoxy-poly(ethylene glycol)-azide linkers, such as m-PEG2-azide, has become a cornerstone in bioconjugation, primarily through its participation in bioorthogonal "click chemistry" reactions. Validating the efficiency of this conjugation is a critical step to ensure the quality, consistency, and efficacy of the final product.
This guide provides an objective comparison of methods to validate this compound conjugation efficiency against a common alternative, N-hydroxysuccinimide (NHS) ester-mediated conjugation. We present supporting experimental data, detailed methodologies for key analytical techniques, and visualizations to clarify complex workflows and pathways.
Quantitative Comparison of Conjugation Chemistries
The choice of conjugation chemistry significantly impacts the overall efficiency, specificity, and reaction conditions required. Below is a summary of key performance parameters for this compound, which participates in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, compared to a widely used amine-reactive m-PEG2-NHS ester.
| Parameter | This compound (CuAAC) | This compound (SPAAC) | m-PEG2-NHS Ester |
| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) | Primary Amine (e.g., Lysine) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Acylation |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Amide |
| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 | 7.0 - 9.0[1] |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours | 0.5 - 2 hours |
| Typical Yield | Very High (>95%)[2] | Very High (>95%) | High (72-92%)[3] |
| Biocompatibility | Copper catalyst can be cytotoxic | Copper-free, highly biocompatible | Generally biocompatible, but potential for side reactions |
| Specificity | Highly specific (bioorthogonal) | Highly specific (bioorthogonal) | Can react with other nucleophiles (e.g., tyrosine, serine)[1] |
Experimental Protocols for Validation
Accurate determination of conjugation efficiency relies on robust analytical techniques. Below are detailed protocols for three commonly employed methods for characterizing PEGylated molecules.
Determination of Degree of PEGylation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of PEGylation.[4][5]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the purified and lyophilized PEGylated protein conjugate in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) to the sample.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time of the signals of interest).
-
-
Data Analysis:
-
Identify the characteristic signal of the PEG repeating units (methylene protons, typically a sharp singlet around 3.6 ppm).
-
Identify a well-resolved signal from the protein and the signal from the internal standard.
-
Integrate the area of the PEG signal and a characteristic protein signal.
-
The degree of PEGylation can be calculated by comparing the integral of the PEG signal to the integral of a known number of protons on the protein, relative to the internal standard.
-
Analysis of Conjugation by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the conjugate, from which the number of attached PEG chains can be deduced.
Methodology:
-
Sample Preparation:
-
Desalt the purified protein conjugate sample using a suitable method (e.g., zip-tipping or dialysis) to remove interfering salts and buffers.
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a solvent mixture such as acetonitrile and water with 0.1% trifluoroacetic acid.
-
-
Sample Spotting:
-
Mix the desalted analyte solution with the matrix solution in a 1:1 ratio.
-
Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight analytes.
-
Acquire a mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.
-
The mass difference between consecutive peaks will correspond to the molecular weight of a single this compound molecule.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
-
Purification and Analysis by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is useful for separating the PEGylated conjugate from the unconjugated protein and excess PEG reagent.
Methodology:
-
System Preparation:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Calibrate the column using a set of protein standards of known molecular weights.
-
-
Sample Injection:
-
Inject the reaction mixture onto the equilibrated SEC column.
-
-
Elution and Detection:
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein.
-
-
Data Analysis:
-
The efficiency of the conjugation can be estimated by comparing the peak area of the conjugated protein to the peak area of the unconjugated protein.
-
Fractions corresponding to the conjugate, unreacted protein, and excess PEG can be collected for further analysis by other methods like SDS-PAGE or mass spectrometry.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding complex biological and chemical processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for this compound conjugation and the mechanism of action of a PROTAC, a common application for PEG linkers.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bioconjugation: Exploring Alternatives to m-PEG2-azide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. While m-PEG2-azide has been a staple in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a growing toolbox of alternative reagents offers significant advantages in terms of reaction speed, biocompatibility, and stability. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal bioconjugation strategy.
Key Alternatives to Azide-Alkyne Click Chemistry
The landscape of bioconjugation has expanded beyond traditional CuAAC, offering researchers a variety of powerful techniques. The primary alternatives include copper-free click chemistry variants and other bioorthogonal reactions, each with unique characteristics.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This widely adopted "click chemistry" method circumvents the need for a cytotoxic copper catalyst by using a strained alkyne, making it ideal for live-cell and in vivo applications.[1] The reaction proceeds efficiently between an azide and a cyclooctyne derivative.[1]
-
Dibenzocyclooctyne (DBCO): Known for its high ring strain, DBCO exhibits rapid reaction kinetics with azides.[2] It is one of the most popular reagents for copper-free click chemistry.[2]
-
Bicyclo[6.1.0]nonyne (BCN): BCN is another prominent strained alkyne. While its reaction with azides is generally slower than that of DBCO, it is a smaller and less hydrophobic molecule, which can be advantageous in certain applications.[3][4]
Tetrazine Ligation: This inverse-electron-demand Diels-Alder reaction occurs between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[5][6] This bioorthogonal reaction is exceptionally fast, with second-order rate constants significantly higher than those of SPAAC, making it suitable for applications requiring rapid conjugation at low concentrations.[7][8]
Thiol-Maleimide Chemistry: This classic bioconjugation method involves the reaction of a maleimide group with a sulfhydryl (thiol) group, typically from a cysteine residue in a protein.[9] It is a highly efficient and selective reaction under physiological pH conditions.[10]
Quantitative Performance Comparison
The choice of a bioconjugation method often depends on a balance of reaction speed, stability of the resulting linkage, and the specific experimental context. The following tables summarize key quantitative data for comparing these alternatives.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | DBCO + Azide | ~1 - 2[11] | Faster than BCN, widely used for copper-free click chemistry.[2] |
| SPAAC | BCN + Azide | ~0.1 - 0.2[3] | Slower than DBCO but smaller and less lipophilic.[3][4] |
| Tetrazine Ligation | TCO + Tetrazine | ~1 - 1 x 10⁶[8] | Extremely fast kinetics, ideal for low concentration applications.[7][8] |
| Thiol-Maleimide | Thiol + Maleimide | ~1000 (relative rate to amines at pH 7)[10] | Highly selective for thiols at neutral pH.[10] |
| Linkage | Formation Reaction | Stability Considerations |
| Triazole (from SPAAC) | DBCO/BCN + Azide | Highly stable covalent bond. |
| Dihydropyridazine (from Tetrazine Ligation) | TCO + Tetrazine | Stable covalent bond. |
| Thioether (from Thiol-Maleimide) | Thiol + Maleimide | Generally stable, but can undergo retro-Michael addition under certain conditions, especially at higher pH. |
| Reagent | Stability in Presence of Glutathione (GSH) |
| DBCO | Half-life of ~71 minutes.[2] |
| BCN | Significantly more stable than DBCO, with a half-life of ~6 hours.[2] |
| Maleimide | Rapidly reacts with GSH, with a half-life of ~4 minutes.[2] |
Experimental Protocols
Detailed methodologies for performing these key bioconjugation reactions are provided below.
Protocol 1: NHS Ester-Mediated Amine Labeling
This protocol describes the initial step of introducing a reactive handle (e.g., an azide or a strained alkyne) onto a biomolecule containing primary amines (e.g., lysine residues on a protein).
Materials:
-
Protein or other amine-containing biomolecule
-
NHS ester of the desired reactive handle (e.g., DBCO-NHS ester, Azide-PEG4-NHS ester)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the Biomolecule: Dissolve the biomolecule in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-labeled biomolecule with an azide-containing molecule.
Materials:
-
DBCO-labeled biomolecule (prepared as in Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled biomolecule with a 2- to 10-fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[12][13] Reaction times can be optimized based on the specific reactants and concentrations.
-
Purification: Purify the conjugate to remove excess azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 3: Tetrazine Ligation
This protocol describes the rapid conjugation of a TCO-labeled biomolecule with a tetrazine-containing molecule.
Materials:
-
TCO-labeled biomolecule (prepared similarly to Protocol 1 using a TCO-NHS ester)
-
Tetrazine-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the TCO-labeled biomolecule with the tetrazine-containing molecule in the reaction buffer. A 1:1 to 1:1.5 molar ratio is often sufficient due to the fast reaction kinetics.[9]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.[9] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the conjugate using an appropriate method such as SEC or dialysis to remove any unreacted starting materials.
Protocol 4: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-containing molecule to a biomolecule with a free thiol group (e.g., a cysteine residue).
Materials:
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
Maleimide-containing molecule
-
Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, DTT) (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare the Thiol-Containing Biomolecule: Dissolve the biomolecule in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the thiol groups are in the form of disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.
-
Prepare the Maleimide Stock Solution: Dissolve the maleimide-containing molecule in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the thiol-containing biomolecule solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess maleimide reagent using a desalting column.
Characterization of Bioconjugates
Confirmation of successful conjugation and characterization of the final product are crucial steps.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after conjugation.[4] A clear band shift compared to the unconjugated protein indicates successful conjugation.[4]
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS provide precise mass determination of the bioconjugate, confirming the covalent attachment of the desired molecule and allowing for the calculation of the degree of labeling.[14]
-
UV-Vis Spectroscopy: If the conjugated molecule has a unique absorbance spectrum, UV-Vis spectroscopy can be used to confirm its presence and quantify the degree of labeling. For example, DBCO has a characteristic absorbance at around 310 nm which disappears upon reaction with an azide.[12]
Visualizing Bioconjugation Strategies
The following diagrams illustrate a typical bioconjugation workflow and a conceptual representation of different bioconjugation strategies for cell surface labeling.
Caption: A typical workflow for bioconjugation.
Caption: Strategies for cell surface protein labeling.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aboligo.com [aboligo.com]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of m-PEG2-Azide Labeling by HPLC
For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the accurate quantification of labeling efficiency is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for the quantitative analysis of m-PEG2-azide, a common short-chain polyethylene glycol (PEG) linker. We will delve into various detection techniques, compare their performance characteristics, and provide insights into alternative analytical methodologies.
The Challenge in Quantifying this compound
This compound and similar small PEG linkers present a challenge for quantification due to their inherent lack of a strong UV-absorbing chromophore. This necessitates the use of specialized HPLC detectors or alternative analytical techniques to achieve sensitive and accurate measurements.
HPLC-Based Quantification Strategies
Reverse-Phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of small molecules like this compound. The choice of detector is crucial for obtaining reliable quantitative data.
HPLC with UV-Vis Detection
While this compound itself has a very weak UV absorbance, the azide functional group does exhibit some absorbance at low UV wavelengths (around 210 nm).
Strengths:
-
Widely available instrumentation.
-
Simple operation.
Weaknesses:
-
Low sensitivity and selectivity for PEG molecules.[1]
-
Potential for interference from other components in the sample matrix that absorb at low UV wavelengths.
HPLC with Charged Aerosol Detection (CAD)
Charged Aerosol Detection is a mass-based detection method that is nearly universal for non-volatile and semi-volatile compounds, making it well-suited for PEG analysis.[2] The eluent from the HPLC is nebulized, and the resulting aerosol particles are charged and then detected. The signal is proportional to the mass of the analyte.
Strengths:
-
Universal detection for non-volatile analytes, independent of their optical properties.[2]
-
Provides a more uniform response for different PEG species compared to UV detection.[3]
-
Generally offers higher sensitivity than UV detection for compounds without a strong chromophore.[3]
Weaknesses:
-
Requires the use of volatile mobile phases.[4]
-
Response can be affected by the mobile phase composition, which needs to be considered for gradient elution.[5]
HPLC with Mass Spectrometry (MS) Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is a powerful tool for both quantification and structural confirmation.[6]
Strengths:
-
High sensitivity and selectivity, allowing for detection of low-level impurities and byproducts.[7]
-
Provides molecular weight information, confirming the identity of the analyte.[7]
-
Can be used to determine the degree of labeling and labeling efficiency with high confidence.[8]
Weaknesses:
-
Higher cost and complexity of instrumentation and maintenance.
-
Matrix effects can suppress ionization and affect quantification.[7]
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of different HPLC-based methods for the quantification of small, non-chromophoric molecules like this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV (210 nm) | HPLC-CAD | HPLC-MS |
| Limit of Detection (LOD) | ~1 - 10 µg/mL | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~5 - 30 µg/mL | ~0.5 - 5 µg/mL | ~0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.999 |
| Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Selectivity | Low | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
General RP-HPLC Protocol for this compound Analysis
This protocol provides a starting point for the analysis of this compound and its labeled conjugates. Optimization may be required based on the specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas Pressure: 35 psi
-
-
MS Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Visualization of Experimental Workflow
Caption: A typical experimental workflow for the quantitative analysis of this compound labeling by HPLC.
Alternative Analytical Techniques
While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound labeling.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of molecules in solution without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.
Strengths:
-
Non-destructive technique.[6]
-
Provides structural information, confirming the identity of the analyte.
-
Can be highly accurate and precise when performed correctly.[7]
Weaknesses:
-
Lower sensitivity compared to HPLC-MS.[6]
-
Requires a well-resolved signal for the analyte and internal standard.
-
Can be more time-consuming for sample preparation and data analysis.
Comparison of Analytical Methods
Caption: A logical comparison of different analytical methods for the quantification of this compound.
Conclusion
The choice of the optimal analytical method for the quantitative analysis of this compound labeling depends on the specific requirements of the study. For routine analysis where high sensitivity is not critical, HPLC-UV may suffice. For more accurate and sensitive quantification of the PEG linker itself, HPLC-CAD is a superior choice. When the highest sensitivity, selectivity, and structural confirmation are required, HPLC-MS is the gold standard. qNMR offers a valuable alternative for accurate quantification without the need for chromatographic separation, especially when structural elucidation is also a priority. Researchers should carefully consider the strengths and weaknesses of each technique to select the most appropriate method for their drug development and research needs.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 5. acgpubs.org [acgpubs.org]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Determination of label efficiency and label degree of critical reagents by LC-MS and native MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of m-PEG2-azide Labeled Proteins: A Comparative Guide to SDS-PAGE and Alternative Methods
For researchers, scientists, and drug development professionals, accurate characterization of PEGylated proteins is crucial for ensuring product efficacy, safety, and consistency. The covalent attachment of polyethylene glycol (PEG) chains, such as m-PEG2-azide, to a protein can enhance its therapeutic properties by increasing solubility, stability, and circulation half-life. This guide provides a detailed comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other common analytical techniques for the characterization of this compound labeled proteins, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for PEGylated Protein Characterization
The choice of analytical method for characterizing PEGylated proteins depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, and identification of isomers. While SDS-PAGE is a widely used technique, it has limitations that may necessitate the use of alternative or complementary methods.
| Feature | SDS-PAGE | HPLC (SE-HPLC & RP-HPLC) | Mass Spectrometry (MALDI-TOF & ESI-MS) | Native-PAGE |
| Primary Measurement | Apparent molecular weight | Size/Hydrophobicity, Quantity | Absolute molecular weight, Degree of PEGylation | Size, Charge, Conformation |
| Resolution | Moderate; can be affected by PEG-SDS interactions leading to smeared bands.[1][2][3] | High; capable of separating different PEGylated species.[1][2] | Very High; can resolve species with single PEG unit differences and identify modification sites.[4] | Good; avoids PEG-SDS interaction issues, providing better resolution than SDS-PAGE for PEGylated proteins.[1][2][3] |
| Quantitative Accuracy | Semi-quantitative; staining intensity can be non-linear and affected by PEG.[5] | High; provides accurate quantification of different species.[5] | Can be quantitative with appropriate standards. | Semi-quantitative. |
| Throughput | High; multiple samples can be run on a single gel.[2] | Moderate to High; dependent on run time and autosampler capacity. | Low to Moderate; sample preparation and analysis can be time-consuming. | High; similar to SDS-PAGE. |
| Cost | Low.[5] | Moderate. | High. | Low. |
| Key Advantages | Simple, inexpensive, and provides a quick visual assessment of PEGylation.[5] | High resolution and accurate quantification.[5] | Provides precise molecular weight and structural information.[4] | Avoids band smearing issues seen in SDS-PAGE.[1][2][3] |
| Key Disadvantages | Band broadening/smearing, anomalous migration, and limited quantitative accuracy.[1][2][3] | SE-HPLC can have poor resolution for smaller PEGs; RP-HPLC may not be suitable for large PEGs.[1][2] | High cost and complexity; polydispersity of PEG can complicate analysis.[4] | Does not provide direct molecular weight information. |
Experimental Workflows and Protocols
Overall Workflow for this compound Labeling and Characterization
The following diagram illustrates the general workflow from protein labeling with this compound to subsequent characterization.
Detailed Protocol: this compound Labeling of a Model Protein
This protocol describes the labeling of a protein with this compound via reaction with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (or its NHS ester derivative for enhanced reactivity)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris must be avoided as they compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound reagent. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for downstream applications or characterization.[6]
Detailed Protocol: SDS-PAGE Analysis of this compound Labeled Proteins
This protocol outlines the steps for analyzing the PEGylated protein by SDS-PAGE.
Materials:
-
Acrylamide/bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
2X Laemmli sample buffer
-
PEGylated and un-PEGylated protein samples
-
Molecular weight markers
-
Electrophoresis apparatus
-
Staining and destaining solutions
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution with an appropriate acrylamide percentage (e.g., 4-20% gradient or a fixed percentage suitable for the expected size of the PEGylated protein).[7] Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol.
-
After polymerization, remove the overlay and pour the stacking gel solution. Insert the comb and allow it to polymerize.[8]
-
-
Sample Preparation:
-
Mix the PEGylated and un-PEGylated protein samples with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[9]
-
-
Electrophoresis:
-
Staining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
For Protein Staining (Coomassie):
-
Immerse the gel in Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.[11]
-
-
For PEG Staining (Barium Iodide):
-
For High-Sensitivity Staining (Zinc Reverse Staining):
-
Visualization of Logical Relationships
The decision-making process for choosing an appropriate characterization method can be visualized as follows:
References
- 1. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 2. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. www2.nau.edu [www2.nau.edu]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 12. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of Polyethylene Glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG linker can significantly impact solubility, stability, hydrodynamic volume, and ultimately, the therapeutic effectiveness of a molecule.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
Key Differences and Applications
Linear PEG linkers consist of straight chains with one or two functional end groups.[2] They are often chosen for their simple and predictable behavior, easier synthesis, and lower production cost.[2] Their minimal steric hindrance makes them ideal for site-specific conjugation.[2] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[2][] This structure offers a higher payload capacity for multivalent conjugation, superior shielding effects leading to increased circulation time in vivo, and an enhanced ability to reduce immune system recognition.[2][4]
The selection between linear and branched architectures is highly dependent on the specific application. Linear PEGs are commonly used in protein PEGylation and for creating diagnostic probes where precise control and minimal steric hindrance are crucial.[2] Branched PEGs are often preferred in drug delivery systems, such as antibody-drug conjugates (ADCs), where higher drug loading and prolonged in vivo half-life are desirable.[1][2][4]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[1]
Table 2: Hydrodynamic Radii of Polymeric Nanocarriers
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Linear | 12 | 5.42 ± 0.28 |
| Linear | 20 | 7.36 ± 0.20 |
| Four-Arm Branched | 20 | 6.83 ± 0.09 |
| Linear | 40 | 9.58 ± 0.35 |
| Four-Arm Branched | 40 | 9.25 ± 0.40 |
This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights.[1]
Table 3: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells
| ADC Configuration | Linker Type | IC50 (ng/mL) |
| ADC with short branched linker | Branched | 15.3 ± 1.2 |
| ADC with long branched linker | Branched | 2.5 ± 0.5 |
Data suggests that longer branched linkers can lead to improved cytotoxicity, potentially by reducing steric hindrance for enzymatic cleavage.[5]
Table 4: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
| Linker Configuration | Clearance (mL/day/kg) | Plasma Concentration at 168h (µg/mL) |
| Linear PEG | 10.5 | 3.5 |
| Pendant (Branched) PEG | 7.8 | 5.2 |
The ADC with the pendant (branched) PEG configuration demonstrated slower clearance rates and higher plasma concentrations over time, suggesting a superior shielding effect.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
This method is used to determine the hydrodynamic size of PEGylated proteins or nanoparticles.
-
System Preparation: Equilibrate a suitable SEC column (e.g., Superdex 200) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Standard Calibration: Inject a series of protein standards with known hydrodynamic radii to create a calibration curve (log molecular weight vs. elution volume).
-
Sample Analysis: Inject the purified PEGylated protein or nanocarrier sample onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector (at 280 nm for proteins) and a refractive index detector.
-
Data Analysis: Determine the elution volume of the sample and calculate the hydrodynamic radius based on the calibration curve. A study comparing linear and branched PEGylated proteins found that there is no significant difference in viscosity radii for conjugates with the same total PEG molecular weight, suggesting that longer circulation times for branched PEG-proteins are not solely due to size.[6][7]
Protocol 2: Determination of ADC Stability in Serum
This protocol outlines a method to determine the stability of ADCs in serum by monitoring the drug-to-antibody ratio (DAR) over time.[1]
-
Incubation in Serum: Incubate the ADC (with either a linear or branched linker) in serum (e.g., human or mouse) at 37°C.[1] Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[1]
-
ADC Purification: At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads) to capture the antibody component.[1]
-
DAR Measurement: Determine the DAR of the purified ADC using techniques such as:
-
UV-Vis Spectroscopy: Measure the absorbance at two different wavelengths to quantify both the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different DARs.
-
Mass Spectrometry (MS): Determine the mass of the intact ADC to calculate the number of conjugated drug molecules.
-
-
Data Analysis: Plot the DAR as a function of time to determine the stability of the ADC in serum.
Protocol 3: In Vitro Cytotoxicity Assay
This assay is used to evaluate the potency of ADCs constructed with different linkers.
-
Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC (with either a linear or branched linker) and a control antibody.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Cell Viability Measurement: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of m-PEG2-Azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of bioconjugates is a critical determinant of their therapeutic efficacy and safety. The choice of linker chemistry plays a pivotal role in maintaining the integrity of these complex molecules in biological environments. This guide provides an objective comparison of the stability of m-PEG2-azide conjugates against common alternatives, namely maleimide-PEG and NHS-ester-PEG conjugates. The information presented is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate conjugation strategy for their specific application.
Comparative Stability Overview
The stability of a bioconjugate is intrinsically linked to the chemical nature of the linkage between the polyethylene glycol (PEG) spacer and the biomolecule. The this compound linker utilizes a highly stable azide group for conjugation via "click chemistry," while maleimide and N-hydroxysuccinimide (NHS) ester linkers react with thiols and amines, respectively.
Key Stability Considerations:
-
This compound: The azide functional group is known for its exceptional stability under a wide range of conditions, including those typically found in biological systems. It is largely inert to common biological nucleophiles, rendering it a robust choice for bioconjugation. The primary mode of reaction for the azide is through well-defined bioorthogonal click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which form a highly stable triazole linkage.
-
Maleimide-PEG: Maleimide chemistry is widely used for its high reactivity towards thiol groups found in cysteine residues. However, the resulting thiosuccinimide ether linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of endogenous thiols like glutathione (GSH). This can result in the premature release of the conjugated payload and potential off-target effects. While some next-generation maleimides have been developed to improve stability, the potential for reversibility remains a concern.
-
NHS-ester-PEG: NHS esters are highly reactive towards primary amines, such as those on lysine residues, forming a stable amide bond. However, the NHS ester itself is prone to hydrolysis, particularly at neutral to alkaline pH. This instability necessitates that conjugation reactions be performed promptly after the preparation of the NHS-ester solution and under carefully controlled pH conditions to avoid loss of reactivity. Once formed, the amide bond is generally very stable.
Quantitative Stability Data
The following table summarizes the available quantitative and qualitative data on the stability of different PEG conjugates. Direct comparative kinetic data for this compound under various stress conditions is limited in publicly available literature; therefore, its stability is largely inferred from the known chemical stability of the azide group.
| Linker Chemistry | Linkage Type | Stability in Human Plasma/Serum | Key Stability Factors & Quantitative Data |
| This compound | Triazole (post-click chemistry) | High (predicted) | The azide group is generally inert in biological media. The resulting triazole linkage is highly stable. Specific half-life data in plasma is not readily available but is expected to be very long. |
| Maleimide-PEG | Thiosuccinimide ether | Variable | Prone to retro-Michael reaction and exchange with endogenous thiols (e.g., glutathione). A study showed that a maleimide-PEG conjugate retained only about 70% conjugation after 7 days at 37°C in the presence of 1 mM GSH.[1] |
| NHS-ester-PEG | Amide | High (post-conjugation) | The NHS ester is highly susceptible to hydrolysis. The half-life of an NHS ester can be as low as 9 minutes at pH 9.0, while it exceeds 120 minutes at pH 7.4.[2] Once the stable amide bond is formed, it is very resistant to cleavage. |
Experimental Protocols
To rigorously assess and compare the stability of this compound conjugates with its alternatives, a series of well-defined experiments are necessary. Below are detailed methodologies for key stability-indicating assays.
Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways and the intrinsic stability of the conjugates under various stress conditions.
Objective: To evaluate the stability of the bioconjugates under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound, Maleimide-PEG, and NHS-ester-PEG conjugated to a model protein (e.g., BSA or a relevant antibody).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
HPLC-MS system with a suitable column (e.g., C18).
-
Incubators, photostability chamber.
Procedure:
-
Preparation of Conjugate Solutions: Prepare stock solutions of each conjugate in PBS at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the conjugate solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix the conjugate solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix the conjugate solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours.[3]
-
Thermal Degradation: Incubate the conjugate solution in PBS at 60°C for 7 days.[3]
-
Photostability: Expose the conjugate solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.[3]
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC-MS to quantify the remaining intact conjugate and identify any degradation products.
Stability in Human Plasma
This experiment assesses the stability of the conjugates in a more physiologically relevant environment.
Objective: To determine the half-life of the conjugates in human plasma.
Materials:
-
This compound, Maleimide-PEG, and NHS-ester-PEG conjugated to a model protein.
-
Freshly prepared human plasma.
-
Incubator at 37°C.
-
HPLC-MS system.
Procedure:
-
Spike the conjugate into pre-warmed human plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and up to 7 days), withdraw aliquots.
-
Immediately process the aliquots to precipitate plasma proteins (e.g., with acetonitrile) and stop any further degradation.
-
Centrifuge the samples and analyze the supernatant by HPLC-MS to quantify the amount of intact conjugate remaining.
-
Calculate the degradation rate and the half-life of the conjugate in plasma.
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparison of PEG conjugation chemistries.
Caption: Experimental workflow for stability assessment.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Personal protective equipment for handling m-PEG2-azide
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with m-PEG2-azide. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Compound Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 215181-61-6[1][2][3] |
| Molecular Formula | C5H11N3O2[1][2] |
| Molecular Weight | 145.16 g/mol [2][3] |
| Physical Form | Colorless oil[3] |
| Storage | Store at -20°C[1][4] |
I. Hazard Identification and Risk Assessment
While a specific, detailed safety data sheet (SDS) for this compound may not always be readily available, the primary hazards are associated with its organic azide functional group. Organic azides are a class of compounds known for their potential toxicity and explosive instability under certain conditions, such as exposure to heat, shock, or friction.[5]
Primary Risks:
-
Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[5][6]
-
Explosive Potential: Organic azides can decompose violently.[5]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[5][6]
II. Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended.[7] For handling higher concentrations or prolonged tasks, an outer layer of heavy-duty, chemical-resistant gloves (e.g., SilverShield®) is advised.[7][8][9] | Provides a robust barrier against skin contact and protects in case of a breach in the outer glove.[9] |
| Eye Protection | Chemical splash goggles are required at all times.[7][10] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][9] | Protects against splashes and aerosols that can cause serious eye damage.[9] |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[7] For procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[7][10] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[7][9] | Protects against the inhalation of potentially harmful vapors or aerosols. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[7] | Protects feet from spills and falling objects. |
III. Operational Plan: Step-by-Step Handling
All handling of this compound must be performed in a designated area, such as a chemical fume hood, to minimize exposure.
Preparation:
-
Designated Area: Cordon off a specific area within the laboratory for handling this compound.
-
PPE Check: Ensure all required PPE is readily available and personnel are trained in its proper use.
-
Equipment Preparation: Gather all necessary equipment and reagents before introducing the compound to the handling area.
-
Work Surface: Cover the work surface with disposable plastic-backed absorbent pads.[9]
Handling:
-
Avoid Metal: Use plastic or Teflon-coated spatulas and weigh boats to handle solid this compound. Metal spatulas can form shock-sensitive metal azides.[7]
-
Controlled Reactions: Plan experiments to keep the concentration of the azide low. Avoid heating the compound unless a thorough safety review has been conducted.[7]
-
Sealed Containers: Keep all containers of this compound tightly sealed when not in use.
IV. Spill and Exposure Response
Spill Response:
-
Small Spill (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (or any spill outside a fume hood):
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
V. Disposal Plan
Under no circumstances should azide solutions be poured down the drain.[8] Reaction with lead or copper pipes can form highly explosive metal azides.[8]
Waste Collection:
-
All materials contaminated with this compound, including gloves, absorbent pads, and glassware, must be collected in a designated, properly labeled hazardous waste container.[7]
Deactivation/Neutralization: For dilute solutions, a chemical deactivation procedure should be performed by trained personnel in a controlled environment. A common method involves reaction with sodium nitrite and an acid to decompose the azide.
Deactivation Protocol for Dilute Azide Solutions:
-
The operation must be carried out in a chemical fume hood.[8]
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution containing no more than 5% this compound.
-
Slowly add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of azide).[8]
-
Gradually add a 20% aqueous solution of sulfuric acid with stirring until the reaction mixture is acidic to pH paper. Caution: The order of addition is critical. [8]
-
After the reaction is complete (cessation of gas evolution), neutralize the solution with a dilute sodium hydroxide solution to a pH of 6-9 before collecting it in a hazardous waste container for disposal through your institution's environmental health and safety office.[8]
References
- 1. This compound, 215181-61-6 | BroadPharm [broadpharm.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. utoledo.edu [utoledo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
